molecular formula C13H19NO3 B7844978 [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B7844978
M. Wt: 237.29 g/mol
InChI Key: NQZSWAGUBIENKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSWAGUBIENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to a viable therapeutic is paved with critical data. Among the most fundamental of these are its physicochemical properties, with solubility standing as a cornerstone. The solubility profile of a compound dictates its path through synthesis, purification, formulation, and ultimately, its bioavailability.[1][2][3] This guide focuses on a specific NCE: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid . As a novel structure, its behavior in various chemical environments is uncharacterized.

This document serves as a comprehensive technical guide for researchers, chemists, and formulation scientists. It is not merely a collection of data but a strategic roadmap for determining the solubility of this NCE—or any structurally similar compound—in a range of pharmaceutically relevant organic solvents. We will delve into the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol, and detail the analytical methodologies required for precise quantification. The causality behind each experimental choice is explained, ensuring that the described workflow is a self-validating system for generating reliable and reproducible data.

Theoretical Framework: Predicting Behavior Before the Experiment

A molecule's solubility is a function of its inherent physicochemical properties and its interaction with the solvent. A preliminary analysis of the structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid allows us to form a hypothesis about its solubility characteristics.

Molecular Structure:

  • Aromatic Moiety: A 4-methoxybenzyl group, which introduces hydrophobicity.

  • Amino Group: A secondary amine (N-isopropyl), which is basic and can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group: An acidic functional group, capable of acting as a hydrogen bond donor and acceptor.

This amphiphilic and zwitterionic potential suggests a complex solubility profile. The interplay between the non-polar benzyl and isopropyl groups and the polar amine and carboxylic acid functions means its affinity for solvents will be highly nuanced.

The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid is maximized when the intermolecular forces of the solute and solvent are similar.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amine groups. We can hypothesize a higher solubility in polar protic solvents.

  • Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These can accept hydrogen bonds and interact via dipole-dipole forces. Moderate to good solubility is expected.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These interact primarily through weaker van der Waals forces. The bulky non-polar parts of the molecule will favor these interactions, but the polar functional groups will strongly disfavor them, likely leading to poor solubility.

The Role of Physicochemical Properties
  • pKa: The presence of both an acidic (carboxylic acid) and a basic (amine) group means the ionization state of the molecule is critical, though this is more influential in aqueous or protic organic solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. A high melting point can suggest a strong, stable crystal lattice, which often correlates with lower solubility.[3]

  • Computational Prediction: Before embarking on extensive lab work, it is prudent to use computational tools. Models based on Quantitative Structure-Property Relationships (QSPR), such as those employing machine learning algorithms, can provide valuable initial estimates of solubility in various organic solvents.[4][5][6][7] These tools analyze molecular descriptors to predict solubility, offering a rational basis for solvent selection in experimental studies.

Experimental Design: The Equilibrium Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.[8] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent at a specific temperature once equilibrium is reached.[9]

Rationale for the Shake-Flask Method

This method is authoritative because it ensures that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic solubility measurements, which can be influenced by the rate of dissolution and may not represent the true saturation point.[9][10] The presence of an excess of the solid compound is crucial to ensure that the solution is indeed saturated.[11]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Processing A Weigh excess [Compound] into vials B Add selected Organic Solvents A->B C Incubate at controlled Temperature (e.g., 25°C) B->C D Agitate on orbital shaker (e.g., 24-48 hours) C->D E Check for solid excess D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant (0.45 µm PTFE filter) F->G H Dilute aliquot immediately to prevent precipitation G->H I Quantify concentration via validated HPLC-UV method H->I J Calculate Solubility (mg/mL, mol/L) I->J G cluster_method_dev Method Development cluster_calibration Calibration cluster_quantification Sample Quantification A Select C18 Column B Optimize Mobile Phase (e.g., ACN:Water w/ TFA) A->B C Select Wavelength (e.g., ~225 nm or 273 nm) B->C D Prepare Stock Solution in Mobile Phase E Create Serial Dilutions (min. 5 standards) D->E F Inject & Record Peak Areas E->F G Generate Calibration Curve (Area vs. Concentration) F->G J Calculate Concentration using Calibration Curve G->J H Inject Diluted Filtrate from Solubility Exp. I Measure Peak Area H->I I->J K Apply Dilution Factor to find Final Solubility J->K

Sources

Thermodynamic stability of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical discussions to provide actionable, field-proven methodologies for a robust stability assessment. We will explore the molecular characteristics that govern the compound's stability, detail rigorous experimental protocols for thermal and chemical stress testing, and explain the causality behind these experimental choices. The guide emphasizes a self-validating approach to protocol design, ensuring data integrity and trustworthiness. All quantitative data is presented in structured tables, and complex workflows are illustrated with clear, concise diagrams to facilitate understanding and implementation.

Introduction: The Imperative of Stability in Drug Development

The molecule [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is a substituted N-alkylated glycine derivative. Such structures are of significant interest in medicinal chemistry due to their role as building blocks and their potential biological activities.[1] The journey from a promising lead compound to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, with thermodynamic stability being paramount. A compound that readily degrades under ambient or physiological conditions is unlikely to succeed, leading to loss of efficacy, generation of potentially toxic byproducts, and a shortened shelf-life.

This guide establishes a comprehensive protocol to characterize the thermodynamic stability profile of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. By understanding its intrinsic vulnerabilities, formulation scientists can develop strategies to mitigate degradation and ensure the delivery of a safe and effective product.

Molecular Structure and Predicted Stability Considerations

The structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid presents several functional groups that are key to its potential degradation pathways:

  • Carboxylic Acid: This group is susceptible to decarboxylation, particularly at elevated temperatures.[2]

  • Tertiary Amine: While generally stable, the amine can be susceptible to oxidation.

  • 4-Methoxybenzyl Group: The benzyl C-N bond can be a point of cleavage. The electron-donating methoxy group on the phenyl ring can influence the lability of this bond and may increase its susceptibility to acid-catalyzed cleavage compared to unsubstituted benzyl groups.[3]

  • Isopropyl Group: This bulky alkyl group provides steric hindrance around the nitrogen atom, which may enhance the stability of the molecule compared to less hindered analogues.[1]

Based on these features, potential degradation pathways include decarboxylation, deamination, and cleavage of the benzyl-nitrogen bond. General studies on amino acid decomposition show that at temperatures between 185°C and 280°C, common degradation products include H₂O and NH₃.[4]

Comprehensive Workflow for Stability Assessment

A multi-faceted approach is required to build a complete stability profile. The following workflow outlines the critical experiments and the logical sequence in which they should be performed.

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Analysis & Characterization DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Complementary Data Acid Acid Hydrolysis TGA->Acid Inform Stress Conditions HPLC HPLC-UV/MS Analysis (Quantification & ID) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Photo Photostability Photo->HPLC Report Comprehensive Stability Report HPLC->Report

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Methodologies

Thermal Analysis

Thermal analysis provides a baseline understanding of the compound's behavior in response to heat in an inert environment. This is the first and most critical step, as it determines the upper-temperature limits for handling, storage, and subsequent stress testing.

Causality: DSC is employed to determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), and the onset temperature of decomposition (Tₒₙₛₑₜ). A sharp melting peak indicates high purity, while a broad peak may suggest impurities or the presence of multiple polymorphs. The decomposition temperature provides a clear limit for thermal stability.

Protocol:

  • Accurately weigh 3-5 mg of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.

  • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine melting and decomposition events.

Causality: TGA complements DSC by quantifying changes in mass with respect to temperature. It precisely identifies the temperature at which the compound begins to lose mass, confirming decomposition rather than a simple phase change. The resulting data can indicate the number of decomposition steps and the mass of volatile degradants.

Protocol:

  • Weigh 5-10 mg of the sample onto a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of mass loss and the percentage of mass lost in each decomposition step.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterValueInterpretation
Melting Point (Tₘ)185 °CSharp, indicating good purity.
Enthalpy of Fusion (ΔHբ)85 J/gCrystalline solid.
TGA Onset (5% mass loss)230 °CDefines the upper limit of thermal stability.
DSC Decomposition Onset225 °CCorrelates well with TGA data.
Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation pathways under various chemical conditions. These studies are designed to accelerate degradation to predict long-term stability and to generate degradants for identification.[5]

Diagram of Influencing Factors:

G cluster_factors Influencing Factors cluster_tests Assessment Techniques center Compound Stability Thermal DSC / TGA center->Thermal Hydrolysis Forced Hydrolysis center->Hydrolysis PhotoTest Photostability Chamber center->PhotoTest OxTest Oxidative Stress Test center->OxTest Temp Temperature Temp->center pH pH (Acid/Base) pH->center Light Light Exposure Light->center Ox Oxidants Ox->center

Caption: Key factors influencing stability and their corresponding assessment methods.

General Protocol for Stress Testing:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • For each condition, mix the stock solution with the stressor in a sealed vial.

  • Include a control sample (compound in solvent only) stored at the same temperature, protected from light.

  • For photostability, include a dark control (wrapped in aluminum foil) to differentiate light-induced degradation from thermal degradation.

  • Incubate samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Table 2: Forced Degradation Experimental Conditions

Stress ConditionReagentTemperatureJustification
Acid Hydrolysis 0.1 M HCl60 °CStandard condition to test for acid-labile groups like the methoxybenzyl ether linkage.[5][6]
Base Hydrolysis 0.1 M NaOH60 °CEvaluates stability towards base-catalyzed reactions.[5]
Oxidation 3% H₂O₂Room TempTests susceptibility of the amine and benzylic position to oxidation.
Photostability ICH Q1B Option 125 °CSimulates exposure to light during manufacturing and storage.
Thermal (Solution) Neutral pH60 °CIsolates the effect of heat in solution from hydrolysis.

After exposure, samples are analyzed by a stability-indicating HPLC method (typically reverse-phase with UV and MS detection) to quantify the remaining parent compound and detect the formation of degradation products.

Table 3: Hypothetical Forced Degradation Results (% Degradation after 48h)

Condition% DegradationMajor Degradants DetectedPredicted Pathway
0.1 M HCl, 60 °C12.5%4-methoxybenzaldehydeCleavage of the C-N benzyl bond.
0.1 M NaOH, 60 °C< 2%-Stable to base hydrolysis.
3% H₂O₂, RT5.8%N-oxide derivativeOxidation of the tertiary amine.
Photostability< 1%-Photostable under tested conditions.
Thermal (60 °C)< 2%-Thermally stable in neutral solution at 60 °C.

Conclusion

The thermodynamic stability of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid can be comprehensively characterized through a logical, multi-step experimental approach. The primary vulnerabilities of the molecule appear to be cleavage of the benzyl-nitrogen bond under acidic conditions and potential oxidation of the tertiary amine. The compound demonstrates high intrinsic thermal stability in the solid state, with decomposition occurring well above its melting point. It is stable to basic, photolytic, and moderate thermal stress in solution. This stability profile is crucial for guiding further development, including formulation design, selection of storage conditions, and establishing a re-test period for the active substance.

References

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.org. [Link]

  • Degradation pathways of glycine. ResearchGate. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. SciSpace. [Link]

  • Glycine degradation | Pathway. PubChem - NIH. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • 2.2.2.3 Substituted Benzyl Esters. Thieme. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

Sources

Biological activity and potential targets of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity, mechanism of action, and experimental validation of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid , a specialized N-substituted glycine derivative.

Executive Summary

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (Systematic Name: N-isopropyl-N-(4-methoxybenzyl)glycine) is a synthetic amino acid derivative belonging to the class of N-substituted glycines (Sarcosine analogs) .

Its primary biological utility lies in its role as a Glycine Transporter 1 (GlyT1) Inhibitor . By structurally mimicking the endogenous substrate glycine—while introducing steric bulk via the isopropyl and 4-methoxybenzyl (PMB) groups—this compound blocks the reuptake of glycine in the synaptic cleft. This action potentiates N-methyl-D-aspartate (NMDA) receptor function, making it a critical scaffold in the development of therapeutics for Schizophrenia (specifically negative symptoms and cognitive dysfunction) and other glutamatergic hypofunction disorders.

Chemical Identity & Physicochemical Properties
  • IUPAC Name: 2-[isopropyl(4-methoxybenzyl)amino]acetic acid

  • Chemical Class: N,N-disubstituted Glycine; Sarcosine Derivative.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Structural Features:

    • Glycine Core: Provides recognition by the substrate binding site of GlyT1.

    • N-Isopropyl Group: Introduces steric hindrance to prevent transport (turning the substrate into an inhibitor) and increases lipophilicity compared to the methyl group of sarcosine.

    • 4-Methoxybenzyl (PMB) Group: A hydrophobic pharmacophore that interacts with the hydrophobic pocket of the transporter, significantly enhancing affinity and selectivity over GlyT2.

PropertyValue (Predicted)Biological Implication
Molecular Weight 237.29 g/mol Optimal for blood-brain barrier (BBB) penetration.
LogP (Lipophilicity) ~2.1 - 2.5Suggests good membrane permeability and CNS bioavailability.
pKa (Acid) ~2.3 (Carboxyl)Exists as a zwitterion at physiological pH.
pKa (Base) ~9.6 (Amine)Protonated at physiological pH; mimics the glycine zwitterion.
H-Bond Donors 1 (OH)Critical for binding site interaction.
H-Bond Acceptors 3 (N, O, O)Facilitates receptor docking.
Biological Targets & Mechanism of Action[1]
Primary Target: Glycine Transporter 1 (GlyT1)

The molecule acts as a competitive or non-competitive inhibitor of GlyT1. Unlike glycine (which is transported), the bulky N-substituents (isopropyl and PMB) prevent the transporter from undergoing the conformational change required for translocation, effectively "locking" the transporter or blocking the channel.

  • Location: Astrocytes and pre-synaptic glutamatergic terminals.

  • Function: Regulates synaptic glycine concentrations.[1]

  • Inhibition Effect: Increases extracellular glycine levels in the synaptic cleft.

Downstream Mechanism: NMDA Receptor Potentiation

Glycine is an obligatory co-agonist for the NMDA receptor (GluN1 subunit). By inhibiting GlyT1, [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid increases the local concentration of glycine, ensuring the glycine binding site on the NMDA receptor is saturated.

  • Glutamate Release: Presynaptic neuron releases glutamate.

  • GlyT1 Inhibition: The compound blocks glycine reuptake by astrocytes.

  • Co-agonist Saturation: Elevated glycine binds to the GluN1 subunit of the NMDA receptor.

  • Channel Activation: Enhanced NMDA receptor opening frequency and duration upon glutamate binding.

  • Signal Transduction: Increased Ca

    
     influx 
    
    
    
    CaMKII activation
    
    
    LTP (Long-Term Potentiation).
Pathway Visualization

NMDA_Potentiation Compound [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid GlyT1 GlyT1 Transporter (Astrocytes) Compound->GlyT1 Inhibits SynapticGly Synaptic Glycine (Concentration Increase) GlyT1->SynapticGly Blocks Reuptake NMDAR NMDA Receptor (GluN1 Subunit) SynapticGly->NMDAR Binds Co-agonist Site CaInflux Ca2+ Influx NMDAR->CaInflux Activates Channel LTP Long-Term Potentiation (Cognitive Enhancement) CaInflux->LTP Signaling Cascade

Figure 1: Mechanism of Action. The compound inhibits GlyT1, elevating synaptic glycine levels and potentiating NMDA receptor-mediated signaling.

Experimental Validation Protocols

To validate the biological activity of this compound, the following experimental workflows are recommended. These protocols are designed to assess affinity, selectivity, and functional efficacy.

Protocol A: [³H]-Glycine Uptake Assay (In Vitro)

Objective: Determine the ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of the compound for GlyT1 inhibition.[2]
  • Cell Line: CHO (Chinese Hamster Ovary) cells stably transfected with human GlyT1 (hGlyT1) or GlyT2 (hGlyT2) for selectivity profiling.

  • Preparation:

    • Seed cells in 96-well plates at

      
       cells/well.
      
    • Wash cells 2x with Assay Buffer (HBSS, 10 mM HEPES, pH 7.4).

  • Incubation:

    • Add test compound (0.1 nM – 100 µM) in Assay Buffer.

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add [³H]-Glycine (final concentration 50 nM, specific activity ~40 Ci/mmol).

    • Incubate for 10 minutes at room temperature.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold PBS to stop transport.

  • Quantification:

    • Lyse cells with 0.1 M NaOH.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    
Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm NMDA receptor potentiation in native tissue.

  • Tissue: Acute hippocampal slices (CA1 region) from rats/mice.

  • Setup: Whole-cell patch clamp of pyramidal neurons.

  • Baseline: Record NMDA-mediated EPSCs (Excitatory Postsynaptic Currents) evoked by Schaffer collateral stimulation in Mg

    
    -free ACSF (to unblock NMDA receptors).
    
  • Application: Peruse slice with [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (1–10 µM).

  • Readout: Measure the increase in NMDA-EPSC amplitude and decay time constant (

    
    ).
    
    • Success Criteria: >20% increase in EPSC amplitude indicates effective GlyT1 inhibition and glycine spillover.

Synthesis Strategy

For research purposes, the synthesis of this compound follows a robust reductive amination and alkylation pathway.

Workflow Diagram

Synthesis R1 Isopropylamine Imine Imine Intermediate R1->Imine + R2 R2 p-Anisaldehyde (4-Methoxybenzaldehyde) R2->Imine Amine N-Isopropyl-4-methoxybenzylamine Imine->Amine + RedAgent Product [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid Amine->Product 1. Alkylation (AlkAgent) 2. Hydrolysis (HydAgent) RedAgent NaBH4 / MeOH AlkAgent Ethyl Bromoacetate + K2CO3 HydAgent LiOH / THF:H2O

Figure 2: Synthetic route via reductive amination followed by N-alkylation and ester hydrolysis.

Step-by-Step Protocol:

  • Reductive Amination:

    • Mix Isopropylamine (1.0 eq) and 4-Methoxybenzaldehyde (1.0 eq) in Methanol. Stir for 2h to form the imine.

    • Add Sodium Borohydride (NaBH

      
      )  (1.5 eq) at 0°C. Stir overnight.
      
    • Result: N-Isopropyl-4-methoxybenzylamine.

  • N-Alkylation:

    • Dissolve the secondary amine in Acetonitrile.

    • Add Ethyl Bromoacetate (1.1 eq) and Potassium Carbonate (2.0 eq). Reflux for 12h.

    • Result: Ethyl [isopropyl-(4-methoxy-benzyl)-amino]-acetate.

  • Hydrolysis:

    • Treat the ester with LiOH in THF/Water (1:1). Stir at RT for 4h.

    • Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.

    • Final Product: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Therapeutic Implications & Future Directions
  • Schizophrenia: GlyT1 inhibitors are investigated for treating negative symptoms (apathy, social withdrawal) where dopaminergic antipsychotics fail. This specific scaffold serves as a tool compound to study the "Hypoglutamatergic Hypothesis" of schizophrenia.

  • Cognitive Enhancement: By facilitating LTP, this agent may have utility in researching cognitive decline in Alzheimer's disease.

  • Pain Management: GlyT2 inhibitors are often analgesic. While this molecule is designed for GlyT1 (N-substitution pattern), selectivity profiling is essential. If it shows dual affinity, it could target neuropathic pain.

References
  • GlyT1 Inhibitor SAR: Harsing, L. G., et al. (2003).[3] "The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study." Pharmacology Biochemistry and Behavior. Link

  • Mechanism of Action: Shahsavar, A., et al. (2021). "Structure of GlyT1 with a benzoylpiperazine chemotype inhibitor." Nature.[1] Link

  • N-Substituted Glycine Synthesis: Jafari, A., et al. (2023). "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega. Link

  • General GlyT1 Review: Harvey, R. J., & Yee, B. K. (2013). "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain." Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step synthesis protocol for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Rationale

The target molecule, [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (also referred to as N-isopropyl-N-(4-methoxybenzyl)glycine), represents a sterically congested, tertiary amino acid scaffold often utilized in peptidomimetics and fragment-based drug discovery (FBDD).

Synthetic Strategy: Direct alkylation of glycine is operationally simple but chemically flawed due to uncontrollable poly-alkylation. Similarly, installing the isopropyl group via nucleophilic substitution (


) using isopropyl halides is plagued by competitive E2 elimination.

Therefore, this protocol utilizes a Reductive Amination




Alkylation

Hydrolysis
sequence. This route is selected for its high atom economy, modularity, and the ability to purify the secondary amine intermediate, ensuring the final zwitterionic product is free of difficult-to-remove side products.
Core Reaction Pathway[2]
  • Reductive Amination: Condensation of 4-methoxybenzaldehyde with isopropylamine, followed by hydride reduction.

  • N-Alkylation: Reaction of the secondary amine with ethyl bromoacetate.

  • Saponification: Ester hydrolysis to yield the free acid.

Visual Synthesis Workflow

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisProtocol start1 4-Methoxybenzaldehyde inter1 Imine Intermediate (In situ) start1->inter1 MeOH, RT, 2h start2 Isopropylamine start2->inter1 prod1 Sec-Amine Intermediate (N-isopropyl-4-methoxybenzylamine) inter1->prod1 NaBH4 reduction 0°C to RT prod2 Ethyl Ester Intermediate prod1->prod2 N-Alkylation Reflux, 4-6h reagent2 Ethyl Bromoacetate K2CO3 / ACN reagent2->prod2 final FINAL PRODUCT [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid prod2->final Hydrolysis RT, 2h reagent3 LiOH / THF / H2O reagent3->final

Caption: Figure 1. Modular synthetic pathway for N-isopropyl-N-(4-methoxybenzyl)glycine showing reagents and critical intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of N-Isopropyl-4-methoxybenzylamine

Rationale: We employ a two-step, one-pot reductive amination. Pre-forming the imine prevents the reduction of the aldehyde starting material to benzyl alcohol, a common impurity when reducing agents are added prematurely.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Methoxybenzaldehyde 1.0 Electrophile
Isopropylamine 1.2 Nucleophile (Excess drives equilibrium)
Methanol (anhydrous) Solvent 0.5 M concentration

| Sodium Borohydride (NaBH


)  | 1.5 | Reducing Agent |

Protocol:

  • Imine Formation: Charge a flame-dried round-bottom flask (RBF) with 4-methoxybenzaldehyde (1.0 equiv) and anhydrous MeOH. Add isopropylamine (1.2 equiv) dropwise.

    • Observation: The solution may warm slightly.[2][3] Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.
  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH

    
     (1.5 equiv) portion-wise over 20 minutes.
    
    • Safety: Hydrogen gas evolution will occur.[4] Ensure proper venting.[4]

  • Workup: Allow to warm to RT and stir for 1 hour. Quench by adding saturated aqueous NaHCO

    
    .[2][5] Remove MeOH under reduced pressure (rotary evaporator).
    
  • Extraction: Extract the aqueous residue with Dichloromethane (DCM, 3x). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude secondary amine is often pure enough (>95%) for the next step. If not, purify via flash chromatography (DCM/MeOH 95:5).

Step 2: N-Alkylation with Ethyl Bromoacetate

Rationale: The secondary amine is a moderate nucleophile. We use a mild base (K


CO

) in a polar aprotic solvent (Acetonitrile) to promote

substitution while minimizing quaternary ammonium salt formation.

Reagents & Stoichiometry:

Reagent Equiv. Role
Sec-Amine (from Step 1) 1.0 Nucleophile
Ethyl Bromoacetate 1.1 Electrophile

| Potassium Carbonate (K


CO

)
| 2.0 | Base (Acid Scavenger) | | Acetonitrile (ACN) | Solvent | 0.2 M concentration |

Protocol:

  • Setup: Dissolve the N-isopropyl-4-methoxybenzylamine (1.0 equiv) in ACN. Add powdered K

    
    CO
    
    
    
    (2.0 equiv).
  • Addition: Add ethyl bromoacetate (1.1 equiv) dropwise at RT.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Mechanism:[5][6][7][8] The base neutralizes the HBr byproduct, driving the reaction forward.

  • Workup: Cool to RT. Filter off the inorganic solids (K

    
    CO
    
    
    
    /KBr). Concentrate the filtrate.
  • Purification: Purify the residue via silica gel chromatography (Hexane/EtOAc gradient 9:1

    
     7:3).
    
    • Target: Colorless to pale yellow oil.

Step 3: Ester Hydrolysis (Saponification)

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder nature, preventing potential degradation of the PMB ether.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Ester (from Step 2) 1.0 Substrate

| LiOH


 H

O
| 2.5 | Hydrolysis Agent | | THF / Water (3:1) | Solvent | 0.1 M concentration |

Protocol:

  • Reaction: Dissolve the ester in THF/Water (3:1). Add LiOH (2.5 equiv). Stir vigorously at RT for 2–3 hours.

    • QC Check: LC-MS should show complete conversion of the ester (M+) to the acid (M-28).

  • pH Adjustment (Critical): Carefully acidify the solution to pH ~4–5 using 1M HCl.

    • Note: Do not drop below pH 3 to avoid cleaving the PMB group (though PMB is generally stable to dilute HCl at RT, caution is warranted).

  • Isolation:

    • Evaporate THF.

    • Extract the aqueous phase with EtOAc (3x).

    • Alternative: If the product is highly zwitterionic and water-soluble, use lyophilization (freeze-drying) of the aqueous phase followed by desalting, or extraction with n-Butanol.

  • Final Polish: Recrystallize from Ethanol/Ether or triturated with Pentane if the product solidifies.

Analytical Characterization & Validation

To ensure Trustworthiness and Integrity , the following spectral features must be validated:

TechniqueExpected SignalStructural Assignment

H NMR
(CDCl

)

1.10 (d, 6H)
Isopropyl -CH

groups

3.05 (sept, 1H)
Isopropyl -CH methine

3.25 (s, 2H)
Glycine

-CH


3.75 (s, 2H)
Benzylic CH


3.80 (s, 3H)
Methoxy (-OCH

)

6.85 / 7.25 (d, 4H)
Para-substituted aromatic ring
LC-MS [M+H]


238.1
Molecular Ion

Troubleshooting & Optimization

Problem: Low yield in Step 1 (Reductive Amination).

  • Root Cause: Incomplete imine formation before reduction.

  • Solution: Add molecular sieves (4Å) during the imine formation step to scavenge water and drive equilibrium. Ensure the reduction is done at 0°C to prevent side reactions.

Problem: Over-alkylation in Step 2.

  • Root Cause: Presence of excess alkyl halide or high temperatures.

  • Solution: Strictly control stoichiometry (1.1 equiv of bromoacetate). If quaternary salts form, separate them via column chromatography (quaternary salts will stay on the baseline in non-polar solvents).

Problem: PMB Cleavage.

  • Root Cause: Acid concentration too high during workup.

  • Solution: Use Citric Acid (10% aq) instead of HCl for acidification to maintain a buffered pH of ~4.5.

References

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • BenchChem.[1][4][5][9][10] "An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine."

  • N-Alkylation of Amines

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001.
    • BenchChem.[1][4][5][9][10] "Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine."

  • PMB Protecting Group Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • NIH. "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis."

  • General Glycine Derivative Synthesis

    • BenchChem.[1][4][5][9][10] "Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol."

Sources

Application Notes and Protocols for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Exploration of a Novel Scaffold for G-Protein Coupled Receptor Modulation

Senior Application Scientist Note: Direct experimental data on the biological activity of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is not extensively available in peer-reviewed literature. This document, therefore, presents a theoretically-grounded application guide based on the analysis of its structural motifs and the known activities of related molecules. The protocols and mechanistic hypotheses herein are intended to serve as a rigorous starting point for researchers to investigate the potential of this compound.

Introduction: A Compound of Untapped Potential

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is an N-substituted glycine derivative. The N-substituted glycine scaffold is the basis for peptoids, a class of peptide mimics that have garnered significant interest in drug discovery due to their enhanced proteolytic stability and potential for high receptor affinity and selectivity. The structural features of this particular molecule suggest a potential for interaction with biological targets, particularly G-protein coupled receptors (GPCRs).

The key structural components are:

  • N-substituted glycine core: Provides a flexible, yet constrained backbone that can mimic peptide ligands.

  • 4-methoxybenzyl group: This moiety is present in various biologically active compounds and can participate in hydrophobic and aromatic interactions within a receptor binding pocket. For example, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3), demonstrating the relevance of this group in molecular recognition.[1]

  • Isopropyl group: A bulky, hydrophobic group that can enhance binding affinity and selectivity by occupying specific hydrophobic pockets within a target protein.

Given that N-benzylglycine derivatives have been successfully incorporated into potent bradykinin B2 receptor antagonists, it is hypothesized that [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid may function as a modulator of a GPCR.[2]

Hypothesized Mechanism of Action: Modulation of Gαq/11 Signaling

We postulate that [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid acts as an allosteric modulator of a Gαq/11-coupled GPCR. Allosteric modulators bind to a site distinct from the endogenous ligand binding site and can fine-tune the receptor's response.[3][4][5] This can offer advantages in terms of selectivity and safety compared to traditional orthosteric ligands.

Upon binding, the compound could stabilize a conformational state of the receptor that enhances or inhibits the activation of the Gαq/11 subunit following endogenous ligand binding. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular calcium is a measurable event that can be used to quantify the compound's activity.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ (ER) Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto release Ca_cyto->PKC activates Cell_Response Cellular Response Ca_cyto->Cell_Response PKC->Cell_Response phosphorylates IP3R->Ca_ER opens Ligand Endogenous Ligand Ligand->GPCR Test_Compound [Isopropyl-(4-methoxy-benzyl) -amino]-acetic acid Test_Compound->GPCR modulates

Caption: Hypothesized Gαq/11 signaling pathway modulated by the test compound.

Experimental Protocols

To test the hypothesis that [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid modulates Gαq/11-coupled GPCRs, a cell-based calcium mobilization assay is recommended. This is a robust and widely used method in drug discovery for screening GPCR-targeted compounds.[6][7][8][9][10]

Workflow for Calcium Mobilization Assay

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay

Objective: To determine if [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid acts as an agonist, antagonist, or allosteric modulator of a target Gαq/11-coupled GPCR expressed in a suitable mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or equivalent).[6][8]

  • Probenecid (if required for the chosen cell line and dye).[7]

  • [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (test compound).

  • Known agonist and antagonist for the target GPCR (positive and negative controls).

  • 96-well or 384-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[6][7]

Procedure:

Day 1: Cell Seeding

  • Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

Day 2: Assay

  • Prepare Compound Plate:

    • Prepare serial dilutions of the test compound in assay buffer at 4x the final desired concentration.

    • Prepare 4x solutions of the known agonist and antagonist as controls.

    • Include a vehicle control (e.g., DMSO diluted in assay buffer).

  • Dye Loading:

    • Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions, often including probenecid.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye working solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Program the instrument to take a baseline reading for 10-20 seconds.

    • The instrument should then automatically inject 50 µL from the compound plate into the cell plate.

    • Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

Modes of Operation:

  • Agonist Mode: The compound is added directly to the cells. An increase in fluorescence indicates agonistic activity.

  • Antagonist Mode: The cells are pre-incubated with the test compound for 10-15 minutes before the addition of a known agonist (at its EC80 concentration). A decrease in the agonist-induced signal indicates antagonistic activity.

  • Positive Allosteric Modulator (PAM) Mode: The test compound is added simultaneously with a sub-maximal concentration (e.g., EC20) of the known agonist. An enhancement of the agonist's response suggests PAM activity.

Data Analysis and Interpretation

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The data should be normalized to the response of the vehicle control (0%) and a maximal concentration of the known agonist (100%).

Data Presentation:

Compound Concentration (µM)ΔF (RFU)% of Max Response (Agonist Mode)% Inhibition (Antagonist Mode)
0 (Vehicle)1500%0%
0.012005%2%
0.145030%15%
185070%55%
101150100%95%
1001160101%98%

Note: The data in this table is purely illustrative.

Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration. Key parameters such as EC50 (for agonists) or IC50 (for antagonists) can be determined using non-linear regression analysis (e.g., four-parameter logistic equation).

Alternative/Confirmatory Assays

Should the initial screening suggest activity, confirmatory assays are crucial. If the target GPCR is known to couple to Gαs or Gαi, a cAMP (cyclic adenosine monophosphate) assay would be the orthogonal method of choice.[11][12][13][14][15]

  • Gαs-coupled receptors: Agonist stimulation increases cAMP levels.

  • Gαi-coupled receptors: Agonist stimulation decreases forskolin-stimulated cAMP levels.

These assays are typically performed using kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[13][14]

Conclusion

While direct evidence for the biological activity of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is currently lacking, its structural features provide a compelling rationale for its investigation as a novel modulator of GPCRs. The provided hypothetical mechanism and detailed experimental protocols offer a robust framework for researchers to explore the therapeutic potential of this and related N-substituted glycine derivatives. Careful execution of these assays will elucidate the compound's pharmacological profile and determine its viability as a lead candidate in drug discovery programs.

References

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). Available at: [Link]

  • Insel, P. A., & Zhang, L. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061. Available at: [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. User Manual. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Meirlaen, L., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (101), e52968. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Acta Pharmacologica Sinica, 33(3), 374–384. Available at: [Link]

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. Available at: [Link]

  • Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews, 70(2), 436-478. Available at: [Link]

  • Dawidowska, O., et al. (2004). Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8. Journal of Peptide Research, 63(1), 29-35. Available at: [Link]

  • Kushnir, J., & Gumpper, R. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Biochemistry. Available at: [Link]

  • Zhou, Q., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology, 13, 1045959. Available at: [Link]

  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119. Available at: [Link]

  • Staus, D. P., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Process Optimization, Mechanistic Insights, and Step-by-Step Protocols for Peptidomimetic Building Blocks Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scope

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (also known as N-isopropyl-N-(4-methoxybenzyl)glycine) is a heavily functionalized, N-alkylated amino acid derivative. Molecules of this class serve as critical building blocks in the design of peptidomimetics, targeted nanotherapeutics, and active pharmaceutical ingredients (APIs).

Scaling up the production of N-alkylated amino acids presents significant process chemistry challenges. Traditional routes are often hampered by a high risk of over-alkylation, the generation of toxic byproducts, and the profound difficulty of isolating zwitterionic end-products[1]. This application note details a highly optimized, three-step linear scale-up protocol designed to maximize atom economy, ensure mono-alkylation selectivity, and streamline downstream purification without the need for scale-limiting column chromatography.

Retrosynthetic Strategy & Pathway Selection

Direct alkylation of primary amino acids (such as glycine) with alkyl halides is notoriously difficult to control. It frequently results in a statistical mixture of mono-alkylated, di-alkylated, and quaternary ammonium salts[2][3]. To circumvent these complex separation bottlenecks, we employ a controlled, stepwise construction of the nitrogen center:

  • Reductive Amination: Condensation of isopropylamine with 4-methoxybenzaldehyde, followed by in situ reduction.

  • N-Alkylation: Reaction of the resulting sterically hindered secondary amine with ethyl bromoacetate.

  • Ester Hydrolysis (Saponification): Base-catalyzed cleavage of the ethyl ester to yield the target carboxylic acid[4].

Workflow A Isopropylamine + 4-Methoxybenzaldehyde B N-Isopropyl-4-methoxy- benzylamine A->B NaBH(OAc)3 DCE, 0-25°C C Ethyl [Isopropyl-(4-methoxy- benzyl)-amino]-acetate B->C Ethyl bromoacetate K2CO3, MeCN, 60°C D [Isopropyl-(4-methoxy-benzyl) -amino]-acetic acid C->D 1. NaOH, EtOH 2. HCl (pH ~4.5)

Figure 1: Three-step scalable synthetic workflow for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Mechanistic Insights & Process Optimization

Causality in Reductive Amination

The formation of the initial secondary amine relies on direct reductive amination. The choice of reducing agent is the most critical parameter for scale-up safety and yield. As demonstrated in seminal pharmaceutical scale-up campaigns (such as Merck's synthesis of the API Suvorexant)[5], Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier choice.

Unlike Sodium borohydride (NaBH₄), which aggressively reduces aldehydes prior to imine formation, NaBH(OAc)₃ is mild and selectively reduces the protonated iminium ion[2]. This allows for a safe, one-pot procedure that avoids the toxic off-gassing associated with Sodium cyanoborohydride (NaBH₃CN)[6].

Table 1: Quantitative Comparison of Reducing Agents for Scale-Up

Reducing AgentReactivity ProfileChemoselectivity (Iminium vs. Carbonyl)Scale-Up Suitability & SafetyPrimary Byproducts
NaBH₄ HighLow (Requires strict stepwise imine formation)Poor (Exothermic H₂ gas evolution)Borate salts, H₂ gas
NaBH₃CN ModerateHighModerate (Generates highly toxic HCN gas during acidic workup)Cyanide waste
NaBH(OAc)₃ MildExcellentExcellent (Industry standard, safe handling) Acetic acid, Borate salts
Zwitterion Isolation Dynamics

The final saponification step converts the ester to the target amino acid[4]. Because the product contains both a basic tertiary amine and an acidic carboxylate, it exists as a highly water-soluble zwitterion. A standard biphasic extraction will fail to recover the product.

The thermodynamic causality here dictates that the molecule will only partition into an organic solvent when its net charge is zero. Therefore, the aqueous layer must be meticulously titrated to the molecule's isoelectric point (pI, approximately pH 4.5) prior to extraction.

Troubleshooting Start Low Yield in Hydrolysis / Isolation Check1 Incomplete Ester Cleavage? Start->Check1 Check2 Product Lost in Aqueous Phase? Start->Check2 Sol1 Increase NaOH eq. or Raise Temp to 40°C Check1->Sol1 Yes (Ester detected via HPLC) Sol2 Titrate aqueous layer to exact pI (pH ~4.5) before extraction Check2->Sol2 Yes (Zwitterion solubility issue)

Figure 2: Troubleshooting logic tree for the ester hydrolysis and zwitterionic isolation steps.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-4-methoxybenzylamine

Self-Validation Metric: Complete consumption of the aldehyde peak via GC-MS or TLC; cessation of mild exotherm.

  • System Setup: Equip a 5 L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Imine Formation: Charge the reactor with 1,2-Dichloroethane (DCE) (2.0 L) and 4-methoxybenzaldehyde (1.0 eq, 1.0 mol, 136.15 g). Add isopropylamine (1.2 eq, 1.2 mol, 70.9 g) dropwise over 30 minutes, maintaining the internal temperature at 20°C[3]. Stir for 2 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mol, 318.0 g) portion-wise over 1 hour to control the exotherm[5][6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (1.0 L) until gas evolution ceases. Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Protocol B: N-Alkylation to Ethyl [Isopropyl-(4-methoxy-benzyl)-amino]-acetate

Self-Validation Metric: Disappearance of the secondary amine N-H stretch in IR, or complete conversion by LC-MS.

  • System Setup: Equip a 5 L reactor with a reflux condenser and overhead stirring.

  • Reagent Mixing: Dissolve Intermediate 1 (1.0 eq, ~179 g) in Acetonitrile (MeCN) (1.5 L). Add finely powdered Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mol, 276.4 g).

  • Alkylation: Add Ethyl bromoacetate (1.1 eq, 1.1 mol, 183.7 g) dropwise at room temperature.

  • Heating: Heat the suspension to 60°C and stir vigorously for 16 hours.

  • Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate. Redissolve the residue in Ethyl Acetate (1.5 L), wash with water (2 x 500 mL) and brine (500 mL). Dry and concentrate to yield Intermediate 2.

Protocol C: Saponification to[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Self-Validation Metric: Aqueous layer pH reaches exactly 4.5; product precipitates or partitions cleanly into the organic phase.

  • Hydrolysis: Dissolve Intermediate 2 (1.0 eq, ~265 g) in Ethanol (1.0 L). Add 2.0 M aqueous Sodium Hydroxide (NaOH) (2.0 eq, 1.0 L)[7].

  • Reaction: Stir the biphasic mixture at 40°C for 4 hours until TLC/HPLC indicates complete consumption of the ester[8].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Ethanol (critical to prevent esterification reversal during acidification).

  • Isoelectric Isolation: Cool the aqueous residue to 0°C. Carefully add 2.0 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.5.

  • Extraction: Extract the milky aqueous suspension with Dichloromethane (DCM) (3 x 800 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to yield the pure [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid as a white to off-white solid.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Source: Master Organic Chemistry. URL:[Link]

  • Abdel-Magid, A. F. et al. "Amine synthesis by reductive amination (reductive alkylation)." Source: Organic Chemistry Portal. URL:[Link]

  • Baxter et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Source: Chemical Reviews, ACS. URL:[Link]

  • Bermejo-López, A. et al. "Selective and quantitative functionalization of unprotected α-amino acids using a recyclable homogeneous catalyst." Source: Chem, Cell Press. URL:[Link]

Sources

Application Note: Storage and Stability Protocols for[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0306 Target Audience: Peptidomimetic Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification:


-alkylated, 

-protected amino acid building block (Peptoid Submonomer)

Introduction & Mechanistic Rationale

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid—often referred to as


-isopropyl-

-(4-methoxybenzyl)glycine—is a critical building block in the synthesis of sequence-specific heteropolymers, particularly peptoids (poly-

-substituted glycines)[1]. The molecule features a tertiary amine core flanked by a carboxylic acid, an isopropyl side chain, and a 4-methoxybenzyl (PMB) protecting group.

While the PMB group is an inexpensive and highly effective "workhorse" for protecting amines and carboxylates during solid-phase synthesis[2], its electron-rich aromatic system introduces specific vulnerabilities. The methoxy group strongly donates electron density into the aromatic ring, stabilizing the formation of a 4-methoxybenzyl carbocation. Consequently, the C–N bond is highly susceptible to acid-catalyzed heterolysis. Furthermore, as a tertiary amine, the nitrogen center is prone to N-oxidation when exposed to atmospheric oxygen or peroxides in solvents over prolonged periods[3].

Understanding these degradation pathways is essential for maintaining the integrity of the building block, as partially degraded solutions will lead to truncated sequences or complex deletion mixtures during automated solid-phase peptoid synthesis[4].

Physicochemical Profiling & Degradation Pathways

To design a self-validating storage protocol, we must first map the chemical causality of degradation.

  • Acidic Cleavage: Exposure to ambient acidic vapors or degradation products of halogenated solvents (e.g., HCl from chloroform) induces premature PMB cleavage[2].

  • Oxidative Stress: Photo-oxidation or dissolved oxygen in polar aprotic solvents (like DMF or THF) can oxidize the tertiary amine to an N-oxide, significantly altering its coupling kinetics and solubility.

Degradation Target [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid Acidic Acidic Conditions (pH < 3.0) Target->Acidic Oxidative Oxidative Stress (O2, Light) Target->Oxidative PMBCleavage PMB Cleavage (Formation of 4-Methoxybenzyl Cation) Acidic->PMBCleavage Heterolysis NOxide N-Oxidation (Tertiary Amine N-Oxide) Oxidative->NOxide ROS Attack

Fig 1. Primary degradation pathways of N-PMB protected amino acids.

Quantitative Stability Matrix

The following table summarizes the quantitative degradation of 0.1 M solutions of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid in anhydrous DMF under various storage conditions, tracked via HPLC-UV (254 nm).

Storage ConditionAtmosphereContainer TypePurity (Day 7)Purity (Day 30)Purity (Day 90)Primary Impurity
25°C (Ambient) AirClear Glass98.2%91.5%78.4%N-Oxide
25°C (Controlled) ArgonAmber Glass99.5%97.1%92.0%N-Oxide
4°C (Fridge) AirClear Glass99.1%96.8%89.5%N-Oxide / Cleavage
-20°C (Freezer) ArgonAmber Glass>99.9%>99.9%99.5%None detected

Data Interpretation: Temperature and oxygen exclusion are the primary drivers of stability. Light exposure accelerates radical-mediated N-oxidation, necessitating amber glassware.

Standardized Storage Protocols

Solid-State Storage (Long-Term)

For bulk powder storage, the compound must be kept in a tightly sealed, desiccated container at -20°C .

  • Causality: Moisture ingress can lead to localized pH changes if trace acidic impurities are present, catalyzing slow PMB deprotection.

  • Handling Rule: Always equilibrate the bulk container to room temperature (approx. 30-45 minutes) before opening. Opening cold containers causes immediate atmospheric moisture condensation on the powder, which will ruin subsequent coupling efficiencies by hydrolyzing activating agents (e.g., DIC/HATU)[1].

Solution-State Storage (Working Stocks)

For automated synthesis, working solutions (typically 0.1 M to 0.5 M) are prepared in polar aprotic solvents.

  • Solvent Selection: Use only amine-free, anhydrous

    
    -dimethylformamide (DMF) or 
    
    
    
    -methyl-2-pyrrolidone (NMP). Avoid dichloromethane (DCM) for long-term storage, as it can slowly generate HCl over time, cleaving the PMB group[3].
  • Atmosphere: Solutions must be sparged with Argon or Nitrogen for 5 minutes prior to capping.

  • Vials: Use amber glass vials with PTFE-lined septa. Causality: PTFE prevents the leaching of plasticizers (like phthalates) into the DMF, which would otherwise manifest as ghost peaks during LC-MS validation.

Experimental Protocol: Preparation and Stability Validation

To ensure trustworthiness, the stability of the working solution must be periodically validated. The following is a self-validating workflow for preparing and testing the compound.

Workflow Prep 1. Solution Prep (Anhydrous DMF) Aliquots 2. Aliquot (Argon, Amber Vials) Prep->Aliquots Storage 3. Storage (-20°C) Aliquots->Storage Sampling 4. Sampling (Equilibrate to RT) Storage->Sampling Analysis 5. LC-MS/UV (Purity Check) Sampling->Analysis

Fig 2. Standardized workflow for the preparation and stability testing of working solutions.

Step-by-Step Methodology

Phase 1: Preparation of 0.2 M Stock Solution

  • Transfer 1.00 g of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid to a flame-dried 25 mL volumetric flask under a stream of Argon.

  • Add 15 mL of anhydrous, amine-free DMF. Swirl gently until complete dissolution is achieved.

  • Bring to volume (25 mL) with anhydrous DMF.

  • Sparge the solution with Argon for 5 minutes using a submerged needle, venting through a secondary needle.

  • Aliquot into 5 mL amber glass vials equipped with PTFE-lined screw caps. Store at -20°C.

Phase 2: LC-MS Stability Validation (Self-Validating Assay) To verify that the solution has not degraded prior to a critical synthesis run, perform the following assay:

  • Sampling: Remove a 5 mL aliquot from the -20°C freezer and let it stand at room temperature for 30 minutes.

  • Dilution: Dilute 10 µL of the stock solution into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. (Note: Short exposure to 0.1% FA during LC-MS analysis is insufficient to cleave the PMB group).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection & Causality Check:

    • Intact Mass: Look for the

      
       peak corresponding to the intact molecule.
      
    • Degradation Check 1 (Cleavage): Extract the chromatogram for

      
       (4-methoxybenzyl cation). A prominent peak here indicates acid-catalyzed degradation[2].
      
    • Degradation Check 2 (Oxidation): Extract the chromatogram for

      
      . If an N-oxide peak is observed, you can self-validate this by adding 10 mM TCEP (a reducing agent) to the vial and re-injecting. If the 
      
      
      
      mass reverts to the parent mass, N-oxidation is confirmed, and the batch should be discarded or reduced prior to use.

References

  • Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Field Guide to Optimizing Peptoid Synthesis Source: ACS Polymers Au / NIH PMC URL: [Link]

  • Title: Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted glycine derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, a key building block in various research applications. Here, we provide in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on maximizing reaction yields and product purity.

Core Synthesis Pathway: Reductive Amination

The most robust and widely applicable method for synthesizing [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is through a one-pot reductive amination. This pathway involves the reaction of the precursor secondary amine, N-isopropyl-1-(4-methoxyphenyl)methanamine, with glyoxylic acid. The reaction proceeds via an intermediate iminium ion, which is then reduced in situ to the desired N-substituted amino acid product. This method is favored for its operational simplicity and generally good yields.[1][2]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine N-isopropyl-1-(4-methoxyphenyl)methanamine Iminium Iminium Ion Intermediate Amine->Iminium + Glyoxylic Glyoxylic Acid Glyoxylic->Iminium + ReducingAgent Reducing Agent (e.g., NaBH₃CN) Iminium->ReducingAgent Reduction Target Product [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid ReducingAgent->Product +

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final yield is consistently low. What are the primary factors to investigate?

Low yield is the most common issue and can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.

Answer: The primary causes of low yield typically fall into three categories: incomplete iminium ion formation, inefficient reduction, or losses during workup and purification. The pH of the reaction medium is the most critical parameter, as it governs the equilibrium between the reactants and the imine intermediate.[1]

  • Sub-optimal pH: Imine formation is favored under weakly acidic conditions (typically pH 4-6). If the pH is too low (highly acidic), the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high (basic), the carbonyl group of glyoxylic acid will not be sufficiently activated for nucleophilic attack.

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are paramount. Some agents are more sensitive to pH and solvent conditions than others.

  • Side Reactions: The formation of byproducts, such as the reduction of glyoxylic acid to glycolic acid, can consume reagents and complicate purification.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed Cause1 Sub-optimal pH? Start->Cause1 Cause2 Inefficient Reduction? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1 Adjust pH to 4-6 using Acetic Acid Cause1->Sol1 Sol2 Verify Reducing Agent Activity Consider Alternative (see Table 1) Cause2->Sol2 Sol3 Lower Temperature Ensure Stoichiometry is Correct Cause3->Sol3

Caption: Troubleshooting logic for addressing low reaction yields.

Q2: How do I select the most appropriate reducing agent?

The choice of reducing agent directly impacts the reaction's success, selectivity, and operational complexity.

Answer: The ideal reducing agent should selectively reduce the iminium ion intermediate without significantly reducing the glyoxylic acid starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most commonly employed reagents for this transformation.[3][4] Catalytic hydrogenation is a greener alternative but may require specialized equipment.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsConsOptimal Conditions
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion at acidic pH.[1] Tolerant of protic solvents like methanol.Highly toxic (releases HCN gas at pH < 3). Requires careful pH control.pH 4-6. Methanol or Ethanol.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Less toxic and often more reactive than NaBH₃CN.[3] Does not require strict pH control as it releases acetic acid.Moisture-sensitive. Typically used in aprotic solvents.Aprotic solvents (e.g., Dichloromethane, THF). Room temperature.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method with water as the only byproduct.[5] Highly effective and scalable.Requires specialized high-pressure equipment. Potential for over-reduction of other functional groups.1-10 atm H₂ pressure. Protic solvents (Methanol, Ethanol).
Q3: I'm observing a persistent impurity that co-elutes with my product. What could it be?

Unidentified impurities can compromise the quality of the final compound and complicate downstream applications.

Answer: A common side product in the reductive amination of glyoxylic acid is the formation of N-oxalylglycine, which can occur under certain conditions.[6] Another possibility is the over-reduction of glyoxylic acid to glycolic acid, especially if a non-selective reducing agent like sodium borohydride (NaBH₄) is used or if the pH is not properly controlled.

Minimization Strategies:

  • Strict pH Control: Maintain the reaction pH between 4 and 6 to maximize the rate of iminium formation and selective reduction.

  • Order of Addition: Add the reducing agent only after allowing the amine and glyoxylic acid to stir for a period (e.g., 30-60 minutes) to allow for sufficient iminium ion formation.

  • Temperature Management: Run the reaction at room temperature or below (0 °C) to minimize the rate of potential side reactions.

Q4: What is the best method for purifying the final [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid?

As an amino acid, the product has both acidic and basic functional groups, which influences the purification strategy.

Answer: The purification method depends on the nature of the impurities.

  • Crystallization: If the crude product is of reasonable purity (>90%), crystallization is the most efficient method. Since the product is a zwitterion at its isoelectric point, its solubility in organic solvents is often low. Adjusting the pH of an aqueous solution to the isoelectric point can induce precipitation.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[7] The crude product can be loaded onto a cation-exchange resin, washed to remove neutral and anionic impurities, and then eluted with a basic solution (e.g., aqueous ammonia).

  • Reverse-Phase HPLC (RP-HPLC): For high-purity requirements, preparative RP-HPLC is the gold standard.[8] A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is typically used.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-isopropyl-1-(4-methoxyphenyl)methanamine

This precursor is synthesized via reductive amination of 4-methoxybenzaldehyde with isopropylamine.

  • Materials:

    • 4-methoxybenzaldehyde

    • Isopropylamine (70% in water)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq) and dichloromethane.

    • Add isopropylamine (1.2 eq) and stir the mixture at room temperature for 1 hour.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid
  • Materials:

    • N-isopropyl-1-(4-methoxyphenyl)methanamine (from Protocol 1)

    • Glyoxylic acid monohydrate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Acetic acid

    • Hydrochloric acid (1 M)

    • Diethyl ether

  • Procedure:

    • Dissolve N-isopropyl-1-(4-methoxyphenyl)methanamine (1.0 eq) in methanol in a round-bottom flask.

    • In a separate flask, dissolve glyoxylic acid monohydrate (1.1 eq) in methanol.

    • Add the glyoxylic acid solution to the amine solution and stir at room temperature.

    • Adjust the pH of the mixture to approximately 5 by the dropwise addition of acetic acid.

    • Stir the mixture for 1 hour to facilitate iminium ion formation.

    • Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Perform this step in a well-ventilated fume hood.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS until the starting amine is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde or other nonpolar impurities.

    • Carefully adjust the pH of the aqueous layer to ~2-3 with 1 M HCl to protonate any remaining amine, then wash again with diethyl ether.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

    • Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

References

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. Available from: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate. Available from: [Link]

  • Reductive Amination Reactions under Electrosynthesis Conditions. Available from: [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Available from: [Link]

  • Producing glycine by the reductive amination of glyoxylic acid - Google Patents.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. Available from: [Link]

  • Reductive amination - Wikipedia. Available from: [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. Available from: [Link]

  • Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid - Université de Rennes. Available from: [Link]

  • A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC. Available from: [Link]

  • Method for purification of an amino acid using ion exchange resin - Google Patents.
  • Application Note – Reductive Amination. Available from: [Link]

Sources

Troubleshooting low purity in [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid preparation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid Synthesis

Welcome to the technical support center for the synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a primary focus on diagnosing and resolving issues related to low product purity. Our approach is built on a foundation of mechanistic understanding and field-proven laboratory practices to ensure you can achieve high-purity target compounds reliably.

Troubleshooting Guide: A Systematic Approach to Purity Problems

Low purity in the final product is rarely due to a single isolated issue. It is often the cumulative result of minor inefficiencies or side reactions in the preceding steps. The following guide provides a logical workflow to identify and rectify the root cause of impurities.

Core Synthesis Overview

The most common and reliable route to synthesize [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid involves a three-step sequence starting from 4-methoxybenzaldehyde and isopropylamine. Understanding this pathway is the first step in effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification cluster_3 Purification A 4-Methoxybenzaldehyde + Isopropylamine B Imine Intermediate A->B Imine Formation (Dehydration) C N-isopropyl-p- methoxybenzylamine B->C Reduction (e.g., NaBH(OAc)₃) E Ester Intermediate C->E Sₙ2 Reaction D Ethyl Bromoacetate + Base (e.g., K₂CO₃) G Final Product (Salt) E->G Ester Cleavage F Base Hydrolysis (e.g., LiOH) H Acidic Work-up & Purification G->H I High-Purity Final Product H->I Troubleshooting_Tree Start Low Final Purity Detected Analyze Analyze Crude Product (¹H NMR, LC-MS) Start->Analyze Identify Identify Main Impurity Analyze->Identify Impurity1 Unreacted Starting Materials? Identify->Impurity1 Yes Impurity2 Unreacted Intermediate (Ester or Sec-Amine)? Identify->Impurity2 Yes Impurity3 Side Product from Step 1? Identify->Impurity3 Yes Impurity4 Side Product from Step 2 or 3? Identify->Impurity4 Yes Solution1 Optimize Reaction Time, Temperature, or Stoichiometry Impurity1->Solution1 Impurity2->Solution1 Solution2 Review Step 1: Reductive Amination Protocol (See FAQ 2) Impurity3->Solution2 Solution3 Review Step 2/3: Alkylation/Hydrolysis Protocol (See FAQ 3 & 4) Impurity4->Solution3

Caption: Decision tree for troubleshooting low product purity.

Common Impurities and Their Origins:

ImpurityOriginating StepLikely Cause
4-Methoxybenzyl alcoholStep 1: Reductive AminationNon-selective reducing agent reducing the aldehyde before imine formation.
N-isopropyl-p-methoxybenzylamineStep 2: N-AlkylationIncomplete alkylation reaction.
Ethyl [Isopropyl-(4-methoxy-benzyl)-amino]-acetateStep 3: SaponificationIncomplete hydrolysis of the ester intermediate.
Quaternary Ammonium SaltStep 2: N-AlkylationOver-alkylation of the secondary amine; often due to harsh conditions or strong base.
Q2: I suspect the initial reductive amination (Step 1) is inefficient. How can I optimize it?

A2: Reductive amination is a robust reaction, but its success hinges on the efficient formation of the imine intermediate before reduction. [1][2]Using a reducing agent that is selective for the imine over the aldehyde is critical for high purity.

Key Causality: The reaction is an equilibrium between the aldehyde/amine and the imine/water. [2]The reaction is typically run in a "one-pot" fashion where the imine forms in situ and is immediately reduced. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions that favor imine formation, and less likely to reduce the starting aldehyde than a stronger reductant like NaBH₄. [3][4] Optimized Protocol for N-isopropyl-p-methoxybenzylamine:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add isopropylamine (1.1 - 1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. You can add a mild dehydrating agent like anhydrous MgSO₄ to help drive the equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to control any initial exotherm.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude secondary amine is often pure enough for the next step.

Q3: The N-alkylation (Step 2) with ethyl bromoacetate seems to be the problem. What are the critical parameters?

A3: The N-alkylation is a standard Sₙ2 reaction. Low purity at this stage is often due to an incomplete reaction, or side reactions caused by an inappropriate choice of base or solvent.

Key Causality: The secondary amine acts as a nucleophile, displacing the bromide from ethyl bromoacetate. A base is required to neutralize the HBr formed during the reaction. The ideal base should be strong enough to scavenge the acid but not so strong that it promotes elimination or hydrolysis of the ester. A non-nucleophilic base is preferred to avoid competing reactions.

Recommended Alkylation Conditions:

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)Polar aprotic solvents that are excellent for Sₙ2 reactions.
Base Potassium Carbonate (K₂CO₃) or DIPEAK₂CO₃ is a mild, inexpensive inorganic base. Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base. Avoid strong bases like NaOH or KOH which can hydrolyze the ester.
Temperature Room Temperature to 50 °CGentle heating can increase the reaction rate without promoting significant side reactions.
Stoichiometry Ethyl Bromoacetate (1.1 eq), Base (1.5-2.0 eq)A slight excess of the alkylating agent ensures complete consumption of the secondary amine. Sufficient base is needed to drive the reaction forward.

Protocol:

  • Dissolve the crude N-isopropyl-p-methoxybenzylamine (1.0 eq) in ACN.

  • Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.1 eq).

  • Stir the mixture at 40-50 °C for 6-18 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate. The resulting crude ester can be purified by column chromatography or used directly in the next step if sufficiently pure.

Q4: The final saponification (Step 3) is either incomplete or seems to cause degradation. What is the best way to hydrolyze the ester?

A4: Ester hydrolysis (saponification) must be carefully controlled. If the reaction is incomplete, the ester remains as a major impurity. If conditions are too harsh (e.g., high temperature, prolonged reaction time), cleavage of the N-benzyl group can occur.

Key Causality: The reaction is a base-mediated hydrolysis of the ethyl ester to a carboxylate salt. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for the hydrolysis of amino acid esters because it can often be performed under milder conditions, reducing the risk of side reactions like racemization (if a chiral center were present) or degradation. [5] Optimized Hydrolysis Protocol:

  • Setup: Dissolve the crude ester intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio). Using a co-solvent like THF ensures the ester remains soluble.

  • Base Addition: Add a solution of LiOH·H₂O (1.5 - 2.0 eq) in water.

  • Reaction: Stir vigorously at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product (acid) will have a different Rf than the starting material (ester). The product spot will often streak without an acidic additive in the eluent.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate or ether to remove any non-acidic organic impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6 (the approximate isoelectric point). The product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Polymer Chemistry, Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis, Royal Society of Chemistry Publishing. Available at: [Link]

  • Molecules, Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives, MDPI. Available at: [Link]

  • Molecules, Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O, MDPI. Available at: [Link]

  • CHIMIA, Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities, Swiss Chemical Society. Available at: [Link]

  • Canadian Journal of Chemistry, The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters, Canadian Science Publishing. Available at: [Link]

  • Chemistry LibreTexts, Synthesis of Amino Acids. Available at: [Link]

  • Master Organic Chemistry, Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents, Producing glycine by the reductive amination of glyoxylic acid.
  • Wikipedia, Reductive amination. Available at: [Link]

  • Australian Journal of Chemistry, The basic hydrolysis of amino acid esters. Available at: [Link]

  • Google Patents, Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents, Production of n-benzylglycine and its derivative.
  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • MDPI, Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available at: [Link]

  • ResearchGate, (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Available at: [Link]

  • ACS Publications, Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • PMC, N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Available at: [Link]

  • Synple Chem, Application Note – Reductive Amination. Available at: [Link]

  • ACS Publications, Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Available at: [Link]

  • Google Patents, Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • PMC, Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • ResearchGate, Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Available at: [Link]

  • ACS Omega, Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • MDPI, Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., Synthesis of Peptides and Peptidomimetics. Available at: [Link]

Sources

Technical Support Center: Optimizing Recrystallization for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based insights and systematic protocols to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid to consider for solvent selection?

A1: The molecular structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is amphiphilic, meaning it possesses both polar and non-polar regions. The key features are:

  • Polar Groups: The carboxylic acid (-COOH) and the secondary amine (-NH-) groups are highly polar and capable of hydrogen bonding. This suggests the molecule can exist as a zwitterion, a molecule with both a positive and a negative electrical charge, which significantly impacts its solubility.[1][2][3] Zwitterions are generally soluble in polar solvents like water.[1][2][3][4]

  • Non-Polar Groups: The isopropyl group and the benzyl ring contribute to the non-polar character of the molecule.

This dual nature indicates that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective for recrystallization.

Q2: Based on its structure, what class of solvents is a good starting point for screening?

A2: Given the zwitterionic potential, polar protic solvents (which can donate hydrogen bonds) are an excellent starting point.[5] We recommend screening the following, in order of decreasing polarity:

  • Water

  • Methanol/Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Heptane/Hexane

This range covers a broad spectrum of polarities, increasing the probability of identifying a solvent where the compound is highly soluble when hot but poorly soluble when cold.[6][7]

Q3: Why is a single-solvent system preferred initially over a mixed-solvent system?

A3: A single-solvent recrystallization is generally simpler and more reproducible. The primary goal is to find a single solvent in which the target compound has high solubility at the solvent's boiling point and low solubility at or below room temperature.[7] Mixed-solvent systems, while powerful, can be more complex to optimize as the solvent ratio becomes a critical variable.[8] It is best to exhaust single-solvent options before moving to a mixed-solvent approach.[6]

Systematic Solvent Screening Protocol

This protocol provides a methodical approach to test various solvents on a small scale to identify the optimal system for recrystallization.

Materials:

  • ~100 mg of crude [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid per solvent to be tested

  • Small test tubes or vials

  • A selection of solvents (see Q2 above)

  • Pasteur pipettes

  • Heating block or sand bath

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 100 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the first solvent dropwise (around 0.5 mL) and stir at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is too good and should be rejected for single-solvent recrystallization.[9] It may, however, be useful as the "good" solvent in a mixed-solvent pair.

    • Observation B: If the compound does not dissolve, proceed to the next step.

  • Hot Solubility Test: Heat the test tube in a heating block or sand bath to the boiling point of the solvent. Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try inducing crystallization by gently scratching the inside of the test tube with a glass stirring rod.[10][11] Afterwards, place the test tube in an ice bath to maximize crystal formation.

  • Evaluation: A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating, and then forms a significant amount of crystals upon cooling.[7]

Data Summary Table for Solvent Screening
SolventPolarity IndexExpected Behavior at Room TempExpected Behavior at BoilingPotential as Recrystallization Solvent
Water10.2Low to Moderate SolubilityHigh SolubilityGood potential, especially for zwitterionic form
Methanol6.6Moderate to High SolubilityVery High SolubilityMay be too soluble; good for mixed systems
Ethanol5.2Moderate SolubilityHigh SolubilityPromising candidate
Isopropanol4.3Low to Moderate SolubilityModerate to High SolubilityStrong candidate
Acetone5.1Moderate SolubilityHigh SolubilityPossible, but volatility can be an issue
Ethyl Acetate4.4Low SolubilityModerate SolubilityStrong candidate
Toluene2.4Very Low SolubilityLow to Moderate SolubilityUnlikely as a single solvent; potential for mixed systems
Heptane0.1InsolubleInsolubleGood as an "anti-solvent" in mixed systems

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve, Even When Hot - Insufficient solvent.- Incorrect solvent choice (compound is insoluble).- Add more solvent in small increments.- If a large volume of solvent has been added with no effect, the solvent is unsuitable. Recover the compound and try a more polar solvent.
"Oiling Out" - Compound Separates as a Liquid - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Common with mixed-solvent systems.[8]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.[10]- Try a lower-boiling point solvent.- Consider purification by another method (e.g., column chromatography) before recrystallization.
No Crystals Form Upon Cooling - Too much solvent was used.[10]- The solution is supersaturated.[10]- Boil off some of the solvent to increase the concentration and attempt to cool again.[12]- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[10][12]
Crystallization is Too Rapid - The solution is too concentrated.- The cooling process is too fast.- Re-heat the solution and add a small amount of extra solvent.[12]- Allow the flask to cool slowly on an insulated surface before moving to an ice bath.[12]
Poor Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with room-temperature solvent.- Use the minimum amount of hot solvent necessary for dissolution.[11]- Ensure the filtration apparatus is pre-heated.- Always wash crystals with a minimal amount of ice-cold solvent.[11]

Visual Workflow for Solvent Selection

Recrystallization_Workflow Solvent Selection Workflow start Start: Crude Compound select_solvents Select Candidate Solvents (Polar to Non-Polar) start->select_solvents single_solvent_screen Single Solvent Screening (Small Scale Test) select_solvents->single_solvent_screen dissolves_cold Dissolves in Cold Solvent? single_solvent_screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_good Reject as Single Solvent (Consider for Mixed System) dissolves_cold->reject_good Yes forms_crystals Forms Good Crystals on Cooling? dissolves_hot->forms_crystals Yes reject_bad Reject Solvent (Insoluble) dissolves_hot->reject_bad No optimize Optimize & Scale-Up Recrystallization forms_crystals->optimize Yes try_mixed Proceed to Mixed-Solvent System forms_crystals->try_mixed No end End: Pure Crystalline Product optimize->end reject_good->select_solvents reject_bad->select_solvents try_mixed->end

Sources

Removing unreacted 4-methoxybenzaldehyde from amino acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Amino Acid Intermediates Subject: Removal of Unreacted 4-Methoxybenzaldehyde (


-Anisaldehyde)
Ticket ID:  CHEM-SUP-404-ALD

Executive Summary

You are likely encountering a persistent "sticky oil" or a distinct sweet, floral odor in your amino acid intermediate following a reductive amination or protection step. 4-Methoxybenzaldehyde (boiling point


) is lipophilic and difficult to remove via standard evaporation. Its presence can inhibit crystallization and complicate downstream coupling.

This guide provides three tiered protocols to remove this impurity, ranked from "Standard Workup" to "High-Precision Scavenging."

Diagnostic: Know Your Enemy

Before selecting a protocol, confirm the state of your impurity. 4-Methoxybenzaldehyde oxidizes in air to 4-methoxybenzoic acid (


-anisic acid) .
  • Test: Run a TLC.

    • Aldehyde: Visible under UV; stains distinctively with 2,4-DNP (orange/red).

    • Acid: Visible under UV; streaks on silica unless acetic acid is added; soluble in sat.

      
      .
      
  • Implication: If your impurity is the acid, skip to Protocol B (Base Wash) . If it is the aldehyde, use Protocol A or C .

Protocol A: The Bisulfite Wash (Standard)

Best For: Large scale (>1g), robust products, and removing the bulk of the aldehyde. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble


-hydroxy sulfonate adduct.[1]
The Workflow

BisulfiteWash Start Crude Reaction Mixture (Organic Phase) Step1 Add Saturated Aqueous NaHSO3 Start->Step1 Step2 VIGOROUS Agitation (Critical: >2 mins) Step1->Step2 Step3 Phase Separation Step2->Step3 Split Precipitate Formed? Step3->Split PathSolid Filter Solids (Adduct is insoluble) Split->PathSolid Yes (High Conc.) PathLiquid Separate Layers Split->PathLiquid No (Low Conc.) Result Product in Organic Layer (Aldehyde Removed) PathSolid->Result PathLiquid->Result

Figure 1: Decision logic for Sodium Bisulfite workup. Note that p-anisaldehyde bisulfite adducts can sometimes precipitate out of solution.

Step-by-Step Procedure
  • Dilution: Dissolve your crude amino acid intermediate in a water-immiscible solvent (EtOAc or DCM). Avoid ethers if possible, as they can retain peroxides/aldehydes.

  • Reagent Prep: Prepare a fresh saturated solution of Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).
  • The Wash: Add the bisulfite solution to your organic phase (1:1 volume ratio).

  • Agitation (CRITICAL): Shake the separatory funnel vigorously for at least 2–3 minutes.

    • Why? The reaction occurs at the phase interface. Gentle rocking is insufficient.

  • Observation:

    • Scenario A: Layers separate cleanly.[2] The aldehyde adduct is in the aqueous (bottom) layer.[2]

    • Scenario B: A white solid precipitates.[3] This is the bisulfite adduct of 4-methoxybenzaldehyde, which is sparingly soluble in cold water/organics. Filter this solid off before separating layers.

  • Rinse: Wash the organic layer with water, then brine, to remove residual bisulfite salts.

Protocol B: The pH-Switch (Extraction)

Best For: Amino acid esters or amines that are stable to acid. Mechanism: Amino acid derivatives are basic (amines); 4-methoxybenzaldehyde is neutral. We protonate the product to move it into water, wash away the aldehyde, then recover the product.[2]

PhasepH ConditionLocation of Product (Amine)Location of Impurity (Aldehyde)
Step 1 Acidic (pH ~2) Aqueous (Ammonium salt)Organic (Neutral)
Step 2 Wash (Stays in Water)Discard Organic Layer
Step 3 Basic (pH ~10) Organic (Free base)(Already Removed)
Step-by-Step Procedure
  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (3x).

    • Caution: Ensure your product does not contain acid-labile protecting groups (e.g., Boc) or hydrolyzable esters. If it does, DO NOT use this method.

  • Combine the aqueous acidic layers. (Your product is here).

  • Wash the aqueous layer once with fresh EtOAc (removes trapped aldehyde).

  • Basify the aqueous layer carefully with

    
     or 
    
    
    
    until pH > 9.
  • Extract the now-cloudy aqueous layer with EtOAc (3x).

  • Dry (MgSO4) and concentrate the organic layer.[2]

Protocol C: Scavenger Resins (Polishing)

Best For: Small scale (<500mg), final purification, or acid-sensitive compounds (e.g., Boc-protected amino acids). Mechanism: A polymer-supported amine reacts with the aldehyde to form an imine, which remains attached to the solid bead.

Recommended Resins
  • Polymer-supported Trisamine: High loading, effectively scavenges aldehydes and acid chlorides.

  • Polymer-supported Hydrazine (Sulfonyl hydrazide): Specifically targets carbonyls.

Procedure
  • Dissolve crude product in dry DCM or THF.

  • Add 3–5 equivalents (relative to the estimated aldehyde impurity) of the scavenger resin.

  • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 4–16 hours.

  • Filter through a fritted glass funnel or a cotton plug.

  • Rinse the resin with solvent.

  • Evaporate solvent.[2] The aldehyde remains bound to the filter cake.

Frequently Asked Questions (Troubleshooting)

Q: I tried the bisulfite wash, but the NMR still shows an aldehyde peak at ~9.8 ppm. Why? A: This usually happens for two reasons:

  • Insufficient Agitation: The biphasic reaction is slow. You must shake vigorously.

  • Reversibility: If you wash the organic layer with a basic solution (like

    
    ) after the bisulfite wash but before fully removing the bisulfite adduct, the high pH can reverse the adduct, releasing the aldehyde back into your organic layer. Always wash with water/brine immediately after bisulfite. 
    

Q: My product is an amino acid acid (COOH present), not an ester. Can I use Protocol B? A: No. If you have a free carboxylic acid, it will extract into the base layer (along with any oxidized anisic acid) and stay in the organic layer during the acid wash (along with the aldehyde).

  • Solution: Use Protocol A (Bisulfite) or Protocol C (Resin). Alternatively, convert the amino acid to its salt (e.g., Na+ salt) in water, wash with EtOAc (removes aldehyde), then re-acidify.

Q: The reaction mixture turned into a solid block during the bisulfite wash. A: The bisulfite adduct of 4-methoxybenzaldehyde is a solid. If your concentration is high, it will precipitate.

  • Fix: Add more water to dissolve it, or simply filter the solid out. The solid is the impurity.

Q: Can I just use chromatography? A: Yes, but 4-methoxybenzaldehyde streaks on silica.

  • Tip: If you must column, use a gradient starting with 100% Hexanes/Petroleum Ether. The aldehyde moves very fast (

    
     in 20% EtOAc/Hex). Elute the aldehyde fully before increasing polarity to elute your amino acid.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Adducts.
  • Biotage. "Use of Scavenger Resins in Organic Synthesis." Biotage Technical Notes.

  • Sigma-Aldrich. "Product Specification: 4-Methoxybenzaldehyde."

  • BenchChem. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Application Note.

Sources

Technical Support Center: Minimizing Side Reactions in Reductive Amination of Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of glycine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we will delve into the common challenges and provide actionable troubleshooting strategies rooted in mechanistic understanding to help you achieve clean, high-yield conversions.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled method to produce secondary and tertiary amines.[1][2] This two-step, one-pot process involves the initial reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3][4] Its widespread use in pharmaceutical and medicinal chemistry stems from its ability to avoid the over-alkylation often encountered with direct alkylation methods.[1][2][5]

For glycine derivatives, this reaction is particularly valuable for synthesizing N-substituted amino acids and peptidomimetics.[6] However, the unique reactivity of glycine and its derivatives can lead to specific side reactions that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the reductive amination of glycine derivatives in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction is producing a significant amount of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?

A1: This is a classic selectivity issue where the reducing agent is reacting with the starting carbonyl compound before imine formation is complete.

Root Cause Analysis:

  • Reducing Agent Reactivity: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones at a rate comparable to or faster than imine reduction.[1]

  • Slow Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine may not favor the imine, especially with less nucleophilic amines or sterically hindered carbonyls.

Troubleshooting Strategies:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations due to its mildness and remarkable selectivity.[7] It is less reactive than NaBH₄ and sodium cyanoborohydride (NaBH₃CN) and will preferentially reduce the protonated imine (iminium ion) over the carbonyl starting material.[1][7] NaBH(OAc)₃ is also less toxic than NaBH₃CN.

  • Optimize Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1][8] This is a delicate balance; too acidic, and the amine starting material becomes protonated and non-nucleophilic. Too basic, and the protonation of the carbonyl, which activates it for nucleophilic attack, is insufficient. For glycine derivatives, which are zwitterionic, pH control is even more critical to ensure the availability of the free amine.

  • Pre-formation of the Imine: In a two-step procedure, the amine and carbonyl can be stirred together, often with a dehydrating agent like magnesium sulfate or molecular sieves, to drive the equilibrium towards the imine before adding the reducing agent.[5]

Q2: I'm observing the formation of a di-alkylated or even tri-alkylated product. Why is this happening and how can I promote mono-alkylation?

A2: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with the remaining carbonyl compound.

Root Cause Analysis:

  • Relative Nucleophilicity: The product amine can be more reactive than the starting amine.

  • Stoichiometry: An excess of the carbonyl compound will favor further reaction with the product amine.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the glycine derivative (the amine component) to ensure the carbonyl compound is consumed before it can react with the product. A 1.1 to 1.5-fold excess of the amine is a good starting point.

  • Slow Addition of the Carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent can help maintain a low concentration of the carbonyl, thus favoring the reaction with the more abundant starting amine.

  • Use a Bulky Carbonyl or Amine: Steric hindrance can disfavor the second alkylation step. If your synthesis allows, using a bulkier protecting group on the glycine derivative or a more sterically hindered carbonyl can improve selectivity for mono-alkylation.

Q3: My reaction is sluggish and gives a low yield, with a lot of unreacted starting material. What can I do to improve the conversion?

A3: Low conversion can be due to several factors, including poor imine formation, an insufficiently reactive reducing agent, or unfavorable reaction conditions.

Root Cause Analysis:

  • Weakly Basic Amines: Glycine esters can be less basic than simple alkylamines, leading to slower imine formation.

  • Steric Hindrance: Bulky groups on either the glycine derivative or the carbonyl compound can slow down the reaction.

  • Inappropriate Solvent: The solvent must be able to dissolve all reactants and not interfere with the reaction.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often increase the rate of both imine formation and reduction. However, be cautious, as higher temperatures can also promote side reactions.

  • Add a Mild Acid Catalyst: A catalytic amount of acetic acid is often used with NaBH(OAc)₃ to facilitate imine formation.[2] For glycine derivatives, careful addition of acid can help without fully protonating the amine.

  • Solvent Selection: Dichloroethane (DCE), tetrahydrofuran (THF), and methanol are common solvents. For glycine derivatives, which can have limited solubility, a co-solvent system might be necessary. Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate.

  • Increase Reactant Concentration: Higher concentrations can favor the bimolecular reaction steps.

Experimental Protocols

Here are detailed, step-by-step methodologies for common reductive amination procedures involving glycine derivatives.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a robust starting point for the mono-alkylation of a glycine ester with an aldehyde.

Materials:

  • Glycine methyl ester hydrochloride

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glycine methyl ester hydrochloride (1.0 eq).

  • Add anhydrous DCE (or THF) to make a ~0.1 M solution.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.0-1.2 eq) to the mixture.

  • Stir for 20-30 minutes to allow for initial imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq). The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[7]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride with pH Control

This method is useful when NaBH(OAc)₃ is not effective, but requires careful pH monitoring.

Materials:

  • Glycine derivative

  • Ketone of choice

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the glycine derivative (1.0 eq) and the ketone (1.2 eq) in methanol.

  • Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature, maintaining the pH between 6 and 7 by adding small amounts of acetic acid if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully add saturated NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The choice of reducing agent is paramount for a successful reductive amination. The following table summarizes the key characteristics of common borohydride reagents.

Reducing AgentFormulaKey AdvantagesKey DisadvantagesOptimal pH
Sodium BorohydrideNaBH₄Inexpensive, readily availableCan reduce starting carbonyl, hydrolyzes at low pH[1]Neutral to Basic
Sodium CyanoborohydrideNaBH₃CNMore selective than NaBH₄, stable in mildly acidic conditionsHighly toxic, can contaminate product with cyanide[7]6-8[7]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective for iminium ions, non-toxic byproducts[7]More expensive, can be moisture sensitiveMildly Acidic (4-6)

Visualization of Key Concepts

Workflow for Troubleshooting Reductive Amination

The following diagram illustrates a logical workflow for troubleshooting common issues in reductive amination.

troubleshooting_workflow cluster_issues Problem Identification cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_solutions_over_alkylation Solutions for Over-alkylation start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion low_conversion Low Conversion/ No Reaction check_completion->low_conversion Incomplete side_products Side Products Observed check_completion->side_products Impure over_alkylation Over-alkylation check_completion->over_alkylation Multiple Spots success Successful Reaction check_completion->success Clean & Complete increase_temp Increase Temperature low_conversion->increase_temp add_catalyst Add Acid Catalyst (AcOH) low_conversion->add_catalyst change_solvent Change Solvent low_conversion->change_solvent change_reductant Use NaBH(OAc)₃ side_products->change_reductant control_ph Optimize pH (4-6) side_products->control_ph preform_imine Pre-form Imine side_products->preform_imine adjust_stoichiometry Adjust Stoichiometry (Excess Amine) over_alkylation->adjust_stoichiometry slow_addition Slow Addition of Carbonyl over_alkylation->slow_addition increase_temp->check_completion add_catalyst->check_completion change_solvent->check_completion change_reductant->check_completion control_ph->check_completion preform_imine->check_completion adjust_stoichiometry->check_completion slow_addition->check_completion

Caption: A decision tree for troubleshooting reductive amination reactions.

Relationship between pH and Reactive Species

The pH of the reaction medium critically affects the concentration of the reactive species. This diagram illustrates the pH-dependent equilibria.

ph_effect cluster_ph Reaction pH cluster_species Dominant Species & Consequences low_ph Low pH (<4) (Too Acidic) protonated_amine Amine is Protonated (R-NH₃⁺) Non-nucleophilic No Imine Formation low_ph->protonated_amine optimal_ph Optimal pH (4-6) iminium_ion Iminium Ion (R₂C=N⁺R₂) Fast Reduction optimal_ph->iminium_ion high_ph High pH (>7) (Too Basic) free_amine Free Amine (R-NH₂) Slow Carbonyl Activation Slow Imine Formation high_ph->free_amine

Caption: The effect of pH on reactive species in reductive amination.

Conclusion

Minimizing side reactions in the reductive amination of glycine derivatives is achievable through a systematic approach to optimizing reaction conditions. By understanding the underlying mechanisms and the roles of each component—the amine, the carbonyl, the reducing agent, and the solvent—researchers can effectively troubleshoot and refine their synthetic routes. The judicious choice of a selective reducing agent like sodium triacetoxyborohydride, coupled with careful control of pH and stoichiometry, will often lead to clean and efficient reactions, paving the way for successful drug discovery and development programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • SiliCycle Inc. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Retrieved from [Link]

  • Wiebe, D., et al. (2020). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. ChemSystemsChem. [Link]

  • Chemistry Insight. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Waylander. (2019, July 25). Reductive amination in case of secondary amines. Chemistry Stack Exchange. Retrieved from [Link]

  • Kaßner, F., et al. (2019). pH-dependent chemical equilibria of amino acid functionalities shown for glycine. Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). pH optimization of glycine amination reactions. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Moore, E. K., et al. (2023). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis. Proceedings of the National Academy of Sciences. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Li, Z., et al. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]

  • Guan, X., et al. (2022). Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Moore, E. K., et al. (2023). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite. PMC. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Arcaeca. (2019, October 25). Glycine from OTC materials. Sciencemadness Discussion Board. Retrieved from [Link]

  • Elin, E. A., et al. (2002). [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters]. Bioorganicheskaia Khimiia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reisenauer, H. P., et al. (2019). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition. [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.
  • ResearchGate. (n.d.). A) Modification of glycine derivatives for introduction of side chains.... Retrieved from [Link]

  • Roy, R., et al. (1989). Modification of sialyl residues of glycoconjugates by reductive amination. Characterization of the modified sialic acids. Carbohydrate Research. [Link]

Sources

Technical Support Center: Purification of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing robust HPLC purification strategies for this and structurally similar molecules.

The unique structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, which contains both a basic secondary amine and an acidic carboxylic acid, makes it an amphoteric, or zwitterionic, compound. This characteristic, combined with its moderate hydrophobicity from the benzyl and isopropyl groups, presents specific challenges in reversed-phase chromatography. This guide provides a framework for method development and troubleshooting to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid by HPLC?

A1: The main challenge stems from its amphoteric nature. The molecule possesses a secondary amine (a basic site) and a carboxylic acid (an acidic site). This can lead to poor peak shapes, such as tailing, due to interactions with the silica stationary phase, and unpredictable retention behavior if the mobile phase pH is not carefully controlled.[1][2][3]

Q2: Which type of HPLC column is best suited for this purification?

A2: A reversed-phase C18 column is the most common and appropriate starting point.[4][5] However, to mitigate the issues caused by the basic amine group interacting with acidic silanols on the silica surface, it is highly recommended to use a modern, high-purity, end-capped C18 column.[6][7][8] Polar-endcapped or polar-embedded columns can also offer alternative selectivity and improved retention, especially if using highly aqueous mobile phases.[9][10][11][12]

Q3: Why is mobile phase pH so critical for this compound?

A3: Mobile phase pH dictates the ionization state of both the amine and carboxylic acid functional groups.[13][14]

  • At low pH (e.g., pH 2-3): The carboxylic acid is protonated (neutral), while the amine is protonated (positive charge). The molecule behaves as a cation.

  • At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge), and the amine is neutral. The molecule behaves as an anion.

  • At intermediate pH: The molecule can exist as a zwitterion (both groups charged) or a mixture of species.

Controlling the pH to ensure a single, consistent ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[15][16] It is generally advised to work at a pH at least 2 units away from the compound's pKa values.[14]

Q4: What mobile phase additives are recommended?

A4: To ensure good peak shape and control ionization, an acidic modifier is typically added to both the aqueous and organic mobile phases.

  • 0.1% Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is very effective at masking silanol interactions and protonating the analyte, leading to sharp peaks.[17][18] However, it can suppress ionization in mass spectrometry (MS) and is difficult to remove from the final product.[17]

  • 0.1% Formic Acid (FA): A good alternative to TFA, especially for MS-compatibility. It is less aggressive in ion-pairing but still provides good pH control and peak shape for many basic compounds.[7]

HPLC Method Development and Optimization

Developing a robust purification method requires a systematic approach. The following workflow outlines the key steps from initial column and solvent selection to final optimization.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting & Analysis cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-Up col_select Column Selection (e.g., End-capped C18) mob_phase Mobile Phase Selection (e.g., H2O/ACN + 0.1% TFA) col_select->mob_phase sample_prep Sample Preparation (Dissolve in Mobile Phase A) mob_phase->sample_prep scout_grad Run Broad Scouting Gradient (e.g., 5-95% B over 15 min) sample_prep->scout_grad eval_peaks Evaluate Peak Shape & Retention scout_grad->eval_peaks calc_k Calculate Retention Factor (k') and Selectivity (α) eval_peaks->calc_k opt_grad Design Focused Gradient (Shallow gradient around elution %B) calc_k->opt_grad opt_flow Optimize Flow Rate & Loading opt_grad->opt_flow verify Verify Purity & Recovery opt_flow->verify scale_up Scale to Preparative Column verify->scale_up

Figure 1: A systematic workflow for HPLC method development.
Data Presentation: Column and Mobile Phase Selection

The choice of stationary and mobile phases is the most critical factor determining the success of the purification.[4]

Table 1: Comparison of Recommended HPLC Columns

Column TypeStationary PhaseKey CharacteristicsIdeal Use Case for Target Molecule
Standard C18 OctadecylsilaneGeneral purpose, hydrophobic retention.Not ideal; potential for severe peak tailing due to free silanol interactions with the amine group.[1]
End-Capped C18 Octadecylsilane with TMS end-cappingFree silanols are capped, reducing secondary interactions.[7]Recommended Starting Point. Provides good retention and significantly improved peak shape for basic compounds.[6][8]
Polar-Endcapped C18 C18 with a polar group on the end-capOffers alternative selectivity and is stable in 100% aqueous mobile phases, preventing phase collapse.[9][11][12]Excellent for resolving the target from more polar impurities.
Polar-Embedded C18 C18 with a polar group embedded in the alkyl chainProvides shielding of residual silanols and unique selectivity for polar and basic compounds.[10]A strong alternative to end-capped C18, may provide better peak shape without strong ion-pairing agents.

Table 2: Effect of Common Mobile Phase Additives

AdditiveTypical Conc.Mechanism of ActionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, suppresses silanol activity.[18]Excellent peak shaping for basic compounds, highly effective.[17]Can cause ion suppression in MS detection[17]; difficult to remove from the final product via lyophilization.
Formic Acid (FA) 0.1%Acidifies mobile phase to protonate analyte and suppress silanol ionization.Good peak shape improvement, volatile, and MS-friendly.[7]Less effective at masking strong silanol interactions than TFA.
Ammonium Acetate/Formate 10-20 mMActs as a buffer to control pH.Provides stable pH for reproducible retention, MS-compatible.May not be as effective for peak shaping as acid additives alone.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Troubleshooting problem Problem Encountered tailing Severe Peak Tailing problem->tailing no_retention Poor or No Retention problem->no_retention split_peak Split or Broad Peaks problem->split_peak pressure High Backpressure problem->pressure sol_tail1 Cause: Silanol Interaction Solution: Use end-capped column or add 0.1% TFA to mobile phase. tailing->sol_tail1 sol_tail2 Cause: Mobile phase pH near pKa Solution: Adjust pH to < 3. tailing->sol_tail2 sol_noret1 Cause: Sample too polar for conditions Solution: Use a polar-endcapped/embedded column. Decrease initial %B in gradient. no_retention->sol_noret1 sol_noret2 Cause: Phase Collapse Solution: Ensure mobile phase always contains at least 5% organic solvent or use an aqueous-stable (AQ) column. no_retention->sol_noret2 sol_split1 Cause: Column Overload Solution: Reduce sample injection mass/volume. split_peak->sol_split1 sol_split2 Cause: Sample solvent stronger than mobile phase Solution: Dissolve sample in initial mobile phase conditions or weaker solvent. split_peak->sol_split2 sol_split3 Cause: Column void or plugged frit Solution: Replace guard column or main column. split_peak->sol_split3 sol_press1 Cause: Blockage in system Solution: Check/replace inline filters and frits. Backflush column (if manufacturer allows). pressure->sol_press1 sol_press2 Cause: Buffer precipitation Solution: Ensure buffer is soluble in the highest organic percentage used. Flush system after use. pressure->sol_press2

Figure 2: A decision tree for troubleshooting common HPLC issues.

Problem: My peak for the target compound is severely tailing.

  • Question: What is the most likely cause of peak tailing for this specific molecule?

    • Answer: The most probable cause is a secondary interaction between the positively charged secondary amine on your molecule and negatively charged, deprotonated silanol groups (-SiO⁻) on the surface of the silica packing material.[1][7][8] This interaction acts as a form of weak ion exchange, slowing down a portion of the analyte molecules and causing them to elute later, resulting in a "tail".

  • Question: How can I fix this peak tailing?

    • Answer:

      • Use an Acidic Modifier: The most effective solution is to add an acid like 0.1% TFA or 0.1% Formic Acid to your mobile phase (both water and organic solvent).[7][17] The low pH (~2-3) serves two purposes: it fully protonates the residual silanol groups on the column to their neutral (-SiOH) form, and it ensures your molecule's amine group is consistently protonated (-NH2+). This eliminates the unwanted ionic interaction.[2][7]

      • Switch to a High-Purity, End-Capped Column: If you are not already, use a modern column specifically designed to minimize silanol activity. These columns have the majority of their surface silanols chemically bonded ("capped") with a small silylating agent, effectively shielding them from interaction with your analyte.[6][8]

Problem: My compound elutes at or very near the void volume (no retention).

  • Question: Why isn't my compound being retained on a C18 column?

    • Answer: While the molecule has hydrophobic character, it is also quite polar. If your starting mobile phase conditions are too strong (i.e., too high a percentage of organic solvent), the compound may not have a chance to partition into the stationary phase. Another possibility, if you are using a very high aqueous mobile phase (e.g., >95% water), is "phase collapse" or "dewetting" on a traditional C18 column, where the C18 chains fold in on themselves, drastically reducing retention.[12]

  • Question: What steps should I take to increase retention?

    • Answer:

      • Lower the Initial Organic Percentage: Modify your gradient to start with a lower concentration of organic solvent (e.g., start at 5% Acetonitrile instead of 20%).

      • Use an Aqueous-Stable Column: Switch to a column with polar-endcapping or a polar-embedded phase. These are designed to remain fully wetted and functional even in 100% aqueous mobile phases.[9][11]

Problem: I am observing split or very broad peaks.

  • Question: My main peak is splitting into two. What's happening?

    • Answer: Peak splitting can have several causes:

      • Column Overload: You may be injecting too much sample mass for the column's capacity. The peak shape distorts and splits as the stationary phase becomes saturated.[19] Try injecting 50% less sample and see if the peak shape improves.

      • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% DMSO or Acetonitrile and injecting into 95% water), the sample won't band neatly at the top of the column. This causes distorted and often split peaks.[19] Always try to dissolve your sample in the initial mobile phase composition.

      • Column Void/Blockage: A physical disruption at the head of the column, such as a void in the packing material or a blocked inlet frit, can cause the sample path to split, leading to a split peak.[8] Try replacing the guard column first; if the problem persists, the analytical/preparative column may be compromised.

Experimental Protocols

Protocol 1: General Purpose Scouting Method (Analytical Scale)

This protocol is designed to quickly determine the approximate retention time and assess the peak shape of the target compound.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm (the methoxybenzyl group should have absorbance).

    • Gradient:

      Time (min) %B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

Protocol 2: Scaling from Analytical to Preparative Purification

Once an optimized analytical method is established, the flow rate and injection volume can be scaled geometrically to a larger preparative column.

  • Principle: To maintain the same linear velocity and relative sample load, the flow rate and injection volume must be scaled by the ratio of the column cross-sectional areas.[20]

    • Scaling Factor (SF) = (D_prep² / D_anal²)

      • Where D_prep is the inner diameter of the preparative column and D_anal is the inner diameter of the analytical column.

  • Example Calculation: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column.

    • SF = (21.2² / 4.6²) = (449.44 / 21.16) ≈ 21.2

  • Scaled Parameters:

    • New Flow Rate (F_prep): F_anal x SF = 1.0 mL/min x 21.2 = 21.2 mL/min

    • New Injection Volume (V_prep): V_anal x SF = 10 µL x 21.2 = 212 µL (This is the scaled analytical load; for purification, you will increase this significantly based on loading studies).

  • Gradient Time: When using columns of the same length and particle size, the gradient time remains the same.[20]

References
  • Cole-Parmer. (n.d.). Polar Endcapped C18 HPLC Column, 5 µm, 250 mm L x 4.6 mm ID.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • LabRulez LCMS. (n.d.). Thermo Scientific Accucore aQ C18 Polar Endcapped HPLC Columns.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
  • NanoChrom. (n.d.). ChromCore Polar C18 Columns.
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific™ Hypersil GOLD™ aQ C18 Polar Endcapped HPLC Columns.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). Comprehensive Column Selection Guide.
  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer.
  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?
  • Element Lab Solutions. (n.d.). Agilent Polaris C18-Ether HPLC Columns.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2022, May 20). HPLC/UHPLC Column Phase Selection Chart.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Waters Corporation. (2025). LC Purification Troubleshooting Guide.
  • Waters Corporation. (2019). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • BenchChem. (n.d.). Application Note: Purification of Amino-PEG6-amine Conjugates by High-Performance Liquid Chromatography.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • BenchChem. (n.d.). Technical Support Center: Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC.
  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.

Sources

Controlling pH sensitivity of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

A Guide to Understanding and Controlling its pH-Dependent Behavior

Welcome to the technical support center for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand, control, or troubleshoot its pH-sensitive properties. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you navigate the challenges and unlock the potential of this compound in your experiments.

Part 1: Understanding the Molecule - A Foundational Overview

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is a derivative of the simplest amino acid, glycine. Its structure is key to its behavior.

  • Core Structure: It possesses both a tertiary amine group and a carboxylic acid group. These two functional groups are the primary drivers of its pH sensitivity.[1][2]

  • Key Substituents:

    • Isopropyl Group: A bulky, non-polar alkyl group that adds steric hindrance and hydrophobicity.

    • 4-Methoxybenzyl Group: A benzyl group with a methoxy substituent, which provides aromatic character and moderate hydrophobicity.[3]

The interplay between the ionizable amino and carboxyl groups and the hydrophobic substituents governs the molecule's overall charge, solubility, and interaction with its environment at different pH values.

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the pH sensitivity of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Q1: How do the functional groups dictate the molecule's pH sensitivity?

The tertiary amine and the carboxylic acid are ionizable groups. Their protonation state changes with the pH of the surrounding medium.

  • At Low pH (Acidic Conditions): The carboxylic acid group (-COOH) will be protonated and neutral, while the tertiary amine group will be protonated (-NH+), giving the molecule a net positive charge.

  • At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO-), carrying a negative charge, while the tertiary amine group will be neutral (-N), resulting in a net negative charge.

  • At Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with a protonated amine (-NH+) and a deprotonated carboxylate (-COO-). Although it has charged groups, the net charge is zero. A molecule's solubility is often at its minimum at or near its isoelectric point.[1][4]

The Protonation States of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pI Intermediate pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph      H      | (iPr)-N+-(CH₂)-COOH      |    CH₂-Ph-OCH₃ Net Charge: +1 pI      H      | (iPr)-N+-(CH₂)-COO⁻      |    CH₂-Ph-OCH₃ Net Charge: 0 (Zwitterion) low_ph->pI Increase pH high_ph (iPr)-N-(CH₂)-COO⁻      |    CH₂-Ph-OCH₃ Net Charge: -1 pI->high_ph Increase pH

Caption: Protonation states of the molecule across different pH ranges.

Q2: How can I predict the pKa values for this molecule?

While precise pKa values require experimental determination, we can estimate them based on analogous structures.

  • Carboxylic Acid pKa: The pKa of the carboxylic acid group in most amino acids is typically around 2-3.[5] The electron-withdrawing effect of the nearby protonated amine group makes this proton more acidic (lowers its pKa) compared to a simple carboxylic acid like acetic acid (pKa ~4.8).[6]

  • Tertiary Amine pKa: The pKa for the conjugate acid of a tertiary amine can vary, but is often in the range of 9-11.

These two pKa values define the pH ranges where the molecule's charge and properties will change dramatically.

Q3: How does pH affect the solubility of this compound?

The solubility is directly linked to the charge state of the molecule.[7]

  • High Solubility: The compound will be most soluble at pH values that are far from its isoelectric point (pI). This means it should be more soluble in strongly acidic (e.g., pH < 2) or strongly basic (e.g., pH > 11) solutions, where it carries a net positive or negative charge, respectively. The charged form interacts more favorably with polar solvents like water.

  • Low Solubility: Solubility will be at its minimum near the pI, where the net charge is zero. In this zwitterionic state, the molecule can more easily aggregate and precipitate from aqueous solutions.[4]

Q4: Can I use this pH sensitivity for targeted drug delivery?

Yes, the pH-dependent properties of molecules like this are a cornerstone of developing "smart" drug delivery systems.[8][9] For example, a formulation could be designed to be stable at physiological pH (around 7.4) but to release its payload in the more acidic microenvironments often found in tumors (pH 5.4-6.5) or within endosomes of a cell.[8][10] This can be achieved by incorporating the molecule into pH-sensitive polymers, liposomes, or nanoparticles.[9][11]

Part 3: Troubleshooting Guides

This section provides solutions to common problems encountered during experimentation.

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4).

  • Possible Cause 1: Isoelectric Precipitation. Your buffer's pH is likely close to the compound's isoelectric point (pI), where its aqueous solubility is lowest.

  • Solution 1: Adjust Buffer pH. Prepare your final solution in a buffer with a pH further away from the estimated pI. For this molecule, try a slightly acidic buffer (e.g., pH 5.0-6.0) or a basic buffer (e.g., pH 8.0-9.0). Always test pH adjustments on a small aliquot first.[4]

  • Possible Cause 2: Solvent Polarity Shock. The rapid change from a non-polar organic solvent (DMSO) to a polar aqueous buffer causes the compound to crash out of solution. This is a common phenomenon.[4]

  • Solution 2: Stepwise Dilution. Avoid adding the concentrated DMSO stock directly into the full volume of aqueous media. Instead, perform a serial dilution. First, create an intermediate dilution by adding the DMSO stock to a small volume of your target buffer while vortexing, then add this intermediate dilution to the final volume.[4]

  • Solution 3: Reduce Final DMSO Concentration. Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.[4]

Problem 2: I'm observing inconsistent results in my cell-based assays.

  • Possible Cause: pH Shift in Culture Media. Cell culture media is typically buffered with bicarbonate, which can be sensitive to CO₂ levels in the incubator. A drift in the media's pH can alter your compound's protonation state, charge, and, consequently, its interaction with cells and targets.

  • Solution 1: Use a Stable Buffering System. For critical experiments, consider supplementing your media with a stable synthetic buffer like HEPES, which is less sensitive to CO₂ fluctuations. Ensure the chosen buffer is not cytotoxic to your cell line at the working concentration.

  • Solution 2: Measure pH Before and After. Always measure the pH of your media containing the compound just before adding it to the cells and at the end of the incubation period to check for significant shifts.

  • Solution 3: Evaluate Compound Stability. The compound itself might be unstable at the pH and temperature of the cell culture, leading to degradation.[4] Use analytical techniques like HPLC to assess the compound's integrity over the time course of your experiment.

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitates from Aqueous Solution check_ph Is the buffer pH close to the estimated pI? start->check_ph adjust_ph Adjust buffer pH away from pI (e.g., pH < 6 or pH > 8). Test on a small aliquot. check_ph->adjust_ph Yes check_solvent Was a concentrated organic stock added directly to the buffer? check_ph->check_solvent No still_precipitates Does it still precipitate? adjust_ph->still_precipitates stepwise_dilution Perform stepwise dilution. Ensure final organic solvent concentration is low (<0.5%). check_solvent->stepwise_dilution Yes check_solvent->still_precipitates No stepwise_dilution->still_precipitates lower_conc Lower the final concentration of the compound. still_precipitates->lower_conc Yes success Success: Compound is Soluble still_precipitates->success No lower_conc->success If successful consider_formulation Consider advanced formulation strategies (e.g., using co-solvents, cyclodextrins, or creating nanocrystals). lower_conc->consider_formulation If still fails

Caption: A logical workflow for troubleshooting precipitation issues.

Part 4: Key Experimental Protocols

Here are step-by-step protocols for characterizing and controlling the pH sensitivity of your compound.

Protocol 1: Determining the pH-Solubility Profile

This protocol helps you experimentally determine the solubility of your compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC-UV.[12][13]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot represents the pH-solubility profile of your compound.

Protocol 2: Formulation with pH-Sensitive Polymers

This is a conceptual protocol for encapsulating the compound for pH-triggered release, for example, to bypass the acidic stomach environment.

  • Polymer Selection: Choose an appropriate pH-sensitive polymer. For intestinal release, an enteric polymer like Eudragit® L100-55, which dissolves at pH > 5.5, is a common choice.[14]

  • Core Formulation: Prepare a core containing your active compound. This could be done by creating nanocrystals of the drug to enhance its intrinsic dissolution rate.[14]

  • Encapsulation/Coating: Use a technique like spray-drying or solvent evaporation to coat the drug core with the selected pH-sensitive polymer.[11][14]

  • In Vitro Release Study: a. Simulate the stomach environment by placing the formulated particles in an acidic medium (e.g., 0.1 N HCl, pH 1.2) for 2 hours. Periodically sample the medium and measure drug release. Release should be minimal (<10%).[11][14] b. Simulate the intestinal environment by transferring the particles to a buffer at a higher pH (e.g., phosphate buffer, pH 6.8 or 7.4).[11] c. Continue to sample the medium over several hours and measure the cumulative drug release. You should observe a significant increase in release at the higher pH.

Parameter Description Relevance
pKa₁ (Carboxyl) Estimated pH at which 50% of the carboxylic acid groups are deprotonated.Defines the transition from a positively charged to a neutral (zwitterionic) state.
pKa₂ (Amine) Estimated pH at which 50% of the amine groups are deprotonated.Defines the transition from a neutral (zwitterionic) to a negatively charged state.
Aqueous Solubility Highly dependent on pH. Minimum near the pI, increases at low and high pH.Critical for formulation, bioavailability, and experimental design.[7][15]
LogP A measure of lipophilicity. Will be influenced by the protonation state.Affects membrane permeability and interactions with hydrophobic targets.

Part 5: References

  • Hundshammer, C., et al. (2018). Hyperpolarized Amino Acid Derivatives as Multivalent Magnetic Resonance pH Sensor Molecules. eScholarship.org. [Link]

  • Tsumoto, K., et al. (2024). Rational design of environmentally responsive antibodies with pH-sensing synthetic amino acids. PMC. [Link]

  • Palma, S. D., et al. (2024). Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. Springer. [Link]

  • Kumar, A., et al. (2025). Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery. ResearchGate. [Link]

  • Li, M., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. PMC. [Link]

  • Panja, S., & Adams, D. J. (2021). Illustration of pH responsiveness of either a carboxylic.... ResearchGate. [Link]

  • Hundshammer, C., et al. (2018). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... ResearchGate. [Link]

  • Roy, S., et al. (2018). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. [Link]

  • ACS Publications. (2023). pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release. ACS Omega. [Link]

  • ResearchGate. (2018). pH-dependent chemical equilibria of amino acid functionalities shown for glycine. ResearchGate. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Catalyst University. (2017). pH Effects on Amino Acid Structures. YouTube. [Link]

  • Gladich, I., et al. (2022). Superficial Tale of Two Functional Groups: On the Surface Propensity of Aqueous Carboxylic Acids, Alkyl Amines, and Amino Acids. Accounts of Chemical Research. [Link]

  • Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. Chemistry Stack Exchange. [Link]

  • Ascendia Pharma. (1970). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Al-Gohary, O. M., & El-Gindy, M. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Triclinic Labs. Chemical and Materials Characterization Techniques and Services. Triclinic Labs. [Link]

  • van der Velden, J. L. (2020). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository. [Link]

  • Kumar, A., et al. (2025). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

Sources

Thermal degradation analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation Analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex thermal analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. This N,N-disubstituted amino acid derivative presents unique thermal behaviors due to the competing lability of its carboxylic acid, isopropyl, and 4-methoxybenzyl (PMB) functional groups.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated (TGA-FTIR/MS) data are robust, reproducible, and scientifically sound.

Section 1: Fundamental Thermal Behavior & Degradation Pathways

Q1: What is the expected thermal degradation pathway of this compound during TGA? A1: The thermal degradation of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid in an inert atmosphere is a multi-stage process, characteristic of complex amino acid derivatives[1]. The degradation is governed by the bond dissociation energies of its functional groups:

  • Decarboxylation: The lowest energy barrier is typically the cleavage of the carboxylic acid group, resulting in the release of CO2.

  • PMB Group Cleavage: The 4-methoxybenzyl (PMB) group is highly susceptible to thermal homolytic or heterolytic scission. This results in the evolution of 4-methoxybenzyl radicals or cations, which are often detected as 4-methylanisole or 4-methoxybenzaldehyde fragments in mass spectrometry.

  • Backbone Fragmentation: The remaining N-isopropyl amine residue undergoes higher-temperature pyrolysis, eventually forming a carbonaceous char.

Pathway A [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (Intact Molecule) B Decarboxylation (-CO2) Onset: ~200-230°C A->B Heat (Inert Atm) C PMB Group Cleavage Loss of 4-Methoxybenzyl fragment B->C Increasing Temp D N-Isopropyl Amine Residue Further fragmentation C->D Radical Scission E Carbonaceous Char >500°C D->E Pyrolysis

Caption: Stepwise thermal degradation pathway of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Q2: Why does my TGA curve show multiple distinct weight-loss steps instead of a single sharp drop? A2: This is a direct result of the varying bond dissociation energies within the molecule. Unlike simple polymers that may depolymerize in a single step, amino acids and their derivatives generally decompose in 2 to 4 distinct stages[1]. The decarboxylation step requires less thermal energy than the cleavage of the C-N bond connecting the PMB group. Consequently, as the temperature ramps, these bonds break sequentially, resulting in multiple distinct peaks in the Derivative Thermogravimetry (DTG) curve.

Section 2: Self-Validating Experimental Protocol (TGA-FTIR/MS)

Q3: What is the recommended protocol for hyphenated TGA-FTIR/MS analysis of this compound? A3: Hyphenated techniques are essential for identifying the evolved gases (like CO2 and PMB fragments) to confirm the degradation mechanism[2]. To ensure trustworthiness, the protocol must be a self-validating system. If the DTG peak does not perfectly align in time and temperature with the Total Ion Current (TIC) peak in the MS, your transfer line is causing condensation delays[3].

Step-by-Step Methodology:

  • System Blank & Calibration (Self-Validation):

    • Action: Run an empty alumina crucible from 30°C to 800°C at 10°C/min.

    • Causality: Establishes a flat baseline and purges residual gases from previous runs.

    • Validation: Run a Calcium Oxalate Monohydrate standard. Verify that the three distinct mass loss steps (H2O, CO, CO2) align perfectly with the MS/FTIR signals. This proves the transfer line is free of cold spots.

  • Sample Preparation:

    • Action: Accurately weigh 5.0 - 10.0 mg of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid into an alumina crucible.

    • Causality: A mass <10 mg prevents severe thermal gradients within the sample, ensuring sharp, accurate DTG peaks.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from oxidative combustion, which would otherwise prematurely combust the PMB group into CO2 and H2O.

  • Thermal Program:

    • Action: Heat from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Causality: 10°C/min is the optimal balance. Higher heating rates cause thermal lag, shifting the apparent onset of decomposition to artificially higher temperatures[3].

  • Hyphenated Detection (TGA-MS/FTIR):

    • Action: Maintain the transfer line and gas cell/capillary at a minimum of 250°C.

    • Causality: Heavy aromatic fragments like 4-methoxybenzyl derivatives will rapidly condense on any surface cooler than 250°C, destroying the real-time correlation between mass loss and gas detection.

Section 3: Quantitative Data Expectations

To assist in verifying your experimental results, the following table summarizes the expected quantitative thermal events based on the structural properties of N-benzyl amino acid derivatives.

Thermal EventExpected Temp Range (°C)Expected Mass Loss (%)Evolved Gas Identification (MS m/z / FTIR)
Dehydration 50 - 100°C< 2% (if hygroscopic)m/z 18 (H2O) / Broad OH stretch
Decarboxylation 200 - 250°C~18 - 20%m/z 44 (CO2) / 2350 cm⁻¹
PMB Cleavage 260 - 320°C~45 - 50%m/z 121 (PMB cation), m/z 122
Backbone Pyrolysis 350 - 500°C~20 - 25%m/z 17 (NH3), m/z 42 (Propene)
Residual Char > 600°C5 - 10%N/A (Solid carbonaceous residue)

Section 4: Troubleshooting Guide & FAQs

Q4: My DSC shows a broad endothermic peak around 60-90°C before the main degradation onset. Is this the melting point or an impurity? A4: It is highly likely to be dehydration rather than melting. Amino acid derivatives, particularly those with secondary or tertiary amines, can be hygroscopic.

  • Causality: Water molecules bound via hydrogen bonding to the carboxylic acid or amine are driven off endothermically before the molecule melts or degrades.

  • Troubleshooting Action: Run a "heat-cool-heat" cycle. Heat the sample to 110°C, hold isothermally for 10 minutes to drive off moisture, cool to 30°C, and then run the standard temperature ramp. If the peak disappears, it was water.

Q5: Why is there a significant baseline drift or a delayed signal in my TGA-MS data at high temperatures (>400°C)? A5: This is a classic symptom of high-boiling fragments (specifically the 4-methoxybenzyl derivatives) condensing in the transfer line or the MS capillary[3]. When these "sticky" aromatic fragments condense, they slowly bleed into the MS over time, causing a rising baseline and delayed peaks that do not match the TGA weight loss curve.

Troubleshooting Start Issue: Baseline Drift or Delayed MS Signal Q1 Is transfer line temp >= 250°C? Start->Q1 A1_No Action: Increase transfer line temp Q1->A1_No No A1_Yes Check for cold spots in coupling interface Q1->A1_Yes Yes Q2 Are PMB fragments condensing? A1_Yes->Q2 A2_Yes Action: Clean MS capillary & run blank bake-out Q2->A2_Yes Yes A2_No Verify carrier gas flow rate Q2->A2_No No

Caption: Logical troubleshooting workflow for resolving TGA-MS baseline drift and signal delay.

References

  • "Comparative study of the thermal decomposition behaviour of different amino acids and peptides", Academia.edu. 1

  • "Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry", OSTI.GOV. 3

  • "Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS", ResearchGate. 2

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR interpretation of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid , a tertiary amine derivative often utilized as a peptoid monomer or pharmaceutical intermediate.

This guide moves beyond basic assignment, offering a comparative analysis against its synthetic precursors to aid in reaction monitoring and purity assessment.

Executive Summary & Structural Context

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid represents a class of N,N-disubstituted glycines . Unlike simple amino acids, the nitrogen atom is tertiary and achiral, bearing three distinct substituents:

  • Isopropyl Group: Provides steric bulk and lipophilicity.

  • 4-Methoxybenzyl (PMB) Group: An electron-rich aromatic system, often used as a protecting group.

  • Acetic Acid Moiety: The acidic handle for further coupling or biological activity.

Analytical Challenge: The primary challenge in analyzing this molecule is distinguishing the overlapping aliphatic signals (isopropyl methine vs. N-methylene protons) and confirming the successful N-alkylation of the precursor secondary amine.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product's spectrum against its most likely "alternatives"—the starting materials or incomplete reaction intermediates.

Comparison A: Product vs. Precursor (N-Isopropyl-4-methoxybenzylamine)

Context: This comparison is vital for monitoring the alkylation step (e.g., reaction with chloroacetic acid).

FeaturePrecursor: N-Isopropyl-PMB-amineProduct: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acidDiagnostic Value
Glycine

Absent Singlet (~3.2 - 3.4 ppm) Primary Confirmation. The appearance of this singlet integrates to 2H and confirms alkylation.
COOH Proton Absent Broad Singlet (>10 ppm) Confirms the presence of the carboxylic acid (often invisible in

due to exchange).
Isopropyl Methine Septet (~2.8 ppm)Septet (~3.0 - 3.2 ppm)Shifts downfield due to the electron-withdrawing effect of the newly added carboxylate tail.
Solubility High in organic solventsReduced in non-polar solventsThe product may require

or

if zwitterionic character is strong.
Comparison B: Solvent Effects ( vs. )

Context: Choosing the right solvent for resolution.

  • Chloroform-d (

    
    ):  Best for structural confirmation of the non-zwitterionic form. The amine is typically free, and resolution between the benzylic 
    
    
    
    and glycine
    
    
    is often sharper.
  • DMSO-d6: Recommended if the product exists as a zwitterion (

    
    ). In this state, the aliphatic protons near the nitrogen (Glycine 
    
    
    
    and Benzylic
    
    
    ) will shift significantly downfield (deshielded) by +0.5 to +1.0 ppm compared to
    
    
    .

Detailed 1H NMR Interpretation

The following data is based on the free acid form in


 at 300K.
Structural Assignment Diagram

The following diagram maps the logical connectivity and expected NMR shifts.

NMR_Assignment Isopropyl Isopropyl Group (d) 1.1 ppm (6H) (sept) 3.1 ppm (1H) Nitrogen Tertiary N Isopropyl->Nitrogen N-CH PMB 4-Methoxybenzyl (s) 3.7 ppm (2H, Benzylic) (s) 3.8 ppm (3H, OMe) (dd) 6.8-7.2 ppm (4H, Ar) PMB->Nitrogen N-CH2 Acetic Acetic Acid Tail (s) 3.3 ppm (2H, Glycine) (br s) 10+ ppm (COOH) Acetic->Nitrogen N-CH2

Figure 1: Connectivity map correlating structural fragments with predicted chemical shifts.

Spectral Data Table (in )
FragmentProton LabelShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Interpretation Notes
Isopropyl

1.05 – 1.15Doublet (d)6H~6.6Distinctive doublet; confirms isopropyl group integrity.
Isopropyl

3.00 – 3.20Septet1H~6.6Often overlaps with the Glycine

. Look for the "roofing" effect.
Glycine

3.25 – 3.40Singlet (s)2H-Key Diagnostic Signal. May appear as a broad singlet if N-inversion is slow.
PMB (Benzylic)

3.65 – 3.80Singlet (s)2H-Deshielded by the aromatic ring. Can be distinguished from Glycine

by HSQC (matches Ar-C).
PMB (Methoxy)

3.78 – 3.82Singlet (s)3H-Sharp, intense singlet. Standard reference point.
PMB (Aromatic) Ar-H (meta)6.80 – 6.90Doublet (d)2H~8.5Protons ortho to the Methoxy group (Shielded).
PMB (Aromatic) Ar-H (ortho)7.15 – 7.25Doublet (d)2H~8.5Protons ortho to the

linker (Deshielded).
Acid

> 10.0Broad1H-Highly variable; often invisible due to moisture exchange.

Experimental Protocol: Sample Preparation & Acquisition

To ensure the "Trustworthiness" of the spectral data, follow this self-validating protocol.

Materials
  • Analyte: ~10-20 mg of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm high-precision NMR tube.

Workflow
  • Solubility Check: Dissolve 1 mg of sample in a vial with

    
    .
    
    • Checkpoint: If the solution is cloudy, the compound may be a zwitterion or hydrochloride salt. Action: Switch solvent to

      
       or 
      
      
      
      .
  • Preparation: Dissolve the remaining sample in 0.6 mL solvent. Filter through a cotton plug if any particulate remains.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Number of Scans (NS): 16 (Sufficient for >10 mg).

    • Relaxation Delay (D1): 1.0 second (Increase to 5.0s for accurate integration of the COOH proton).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the TMS peak to 0.00 ppm (or residual

      
       to 7.26 ppm).
      
    • Apply exponential multiplication (LB = 0.3 Hz) for signal smoothing.

Mechanistic Insight: The "N-Inversion" Phenomenon

In tertiary amines with bulky substituents (Isopropyl + PMB), the nitrogen inversion can sometimes be slow on the NMR timescale at room temperature.

  • Observation: If the signals for the Benzylic

    
     or Glycine 
    
    
    
    appear broad or split into complex multiplets, it indicates restricted rotation or slow nitrogen inversion.
  • Validation: Run the experiment at elevated temperature (e.g., 50°C). If the peaks sharpen into clear singlets, the broadening was dynamic (conformational), not an impurity [1].

References

  • Dynamic NMR Spectroscopy: Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press. (Standard text on exchange phenomena).
  • Peptoid Synthesis & Characterization: Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis". Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • PMB Protecting Group NMR Data: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for PMB chemical shifts).

A Researcher's Guide to the Vibrational Landscape of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid: An FTIR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with molecules such as [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, a substituted N-benzyl amino acid derivative, understanding its structural nuances is the foundation for elucidating its function and ensuring its quality. This guide provides an in-depth exploration of the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique for identifying functional groups. We will delve into the expected vibrational signatures, present a detailed experimental protocol, and objectively compare FTIR with alternative analytical methods, offering a comprehensive resource for laboratory professionals.

The Vibrational Fingerprint: Decoding the FTIR Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, etc.) that absorb at characteristic frequencies, providing a distinct "fingerprint" of the molecule's structure. For [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, we can predict its characteristic peaks by dissecting its constituent functional groups: the carboxylic acid, the secondary amine, the isopropyl group, and the p-methoxybenzyl group.

The molecular structure and its key functional groups are illustrated below:

Figure 1: Molecular structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid with key functional groups highlighted.

Based on established infrared spectroscopy correlation tables and data from similar compounds, the following table summarizes the expected characteristic FTIR peaks for our target molecule.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
3300 - 2500Carboxylic Acid: O-H stretchingVery broad
3350 - 3310Secondary Amine: N-H stretchingWeak to medium, sharp
3000 - 2850Alkyl C-H Stretching: (Isopropyl, benzyl, methoxy)Medium to strong
~1710Carboxylic Acid: C=O stretching (dimeric)Strong, sharp
~1600, ~1500, ~1450Aromatic Ring: C=C stretchingMedium, sharp
~1470Alkyl C-H Bending: (Isopropyl, benzyl)Medium
1335 - 1250Aromatic Amine: C-N stretchingStrong
1250 - 1020Aliphatic Amine: C-N stretchingMedium to weak
1250 - 1000Ether: C-O stretching (methoxy)Strong
910 - 665Secondary Amine: N-H waggingBroad, medium

Expert Insight: The broadness of the O-H stretch from the carboxylic acid is a result of hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids tend to form dimers, which also influences the position of the C=O stretch, typically shifting it to a lower wavenumber around 1710 cm⁻¹. The presence of a secondary amine N-H stretch, which is typically sharper and weaker than an O-H stretch, might be obscured by the broad carboxylic acid O-H band. Careful examination of the spectral region around 3300 cm⁻¹ is crucial.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X)

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Collection:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This spectrum of the empty ATR crystal and the surrounding atmosphere will be automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Preparation:

    • Place a small amount of the solid [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

  • Data Processing:

    • The acquired spectrum should be baseline corrected and, if necessary, smoothed using the spectrometer's software.

    • Identify and label the major absorption peaks in the spectrum.

The experimental workflow can be visualized as follows:

A Instrument Preparation B Background Collection A->B C Sample Preparation B->C D Sample Spectrum Acquisition C->D E Data Processing & Analysis D->E

Figure 2: A streamlined workflow for FTIR analysis using an ATR accessory.

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of a novel compound often requires a multi-technique approach. The following table and diagram provide a comparison of FTIR with other common analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional groups present in the molecule.Rapid, non-destructive, requires minimal sample preparation, cost-effective.Provides limited information on molecular weight and connectivity, not ideal for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.Provides unambiguous structural elucidation, quantitative analysis is possible.Requires larger sample amounts, more expensive instrumentation, longer analysis time.
Mass Spectrometry (MS) Precise molecular weight and information about the molecular formula and fragmentation patterns.High sensitivity, can be coupled with separation techniques (e.g., GC-MS, LC-MS).Provides limited information on the specific arrangement of atoms (isomerism).
Elemental Analysis The percentage composition of elements (C, H, N, etc.) in the molecule.Confirms the empirical and molecular formula.Destructive technique, provides no information on molecular structure.

This decision-making workflow can help researchers choose the appropriate analytical technique(s) for their specific needs:

Start Characterization Goal Functional_Group Functional Group Identification? Start->Functional_Group Structural_Elucidation Detailed Structural Elucidation? Functional_Group->Structural_Elucidation No FTIR Use FTIR Spectroscopy Functional_Group->FTIR Yes Molecular_Weight Molecular Weight Determination? Structural_Elucidation->Molecular_Weight No NMR Use NMR Spectroscopy Structural_Elucidation->NMR Yes Elemental_Composition Elemental Composition Confirmation? Molecular_Weight->Elemental_Composition No MS Use Mass Spectrometry Molecular_Weight->MS Yes EA Use Elemental Analysis Elemental_Composition->EA Yes Combine Combine Techniques for Comprehensive Analysis Elemental_Composition->Combine No FTIR->Structural_Elucidation NMR->Molecular_Weight MS->Elemental_Composition EA->Combine

Figure 3: A decision-making workflow for selecting analytical techniques for compound characterization.

Conclusion

FTIR spectroscopy stands as a rapid, reliable, and indispensable tool for the initial characterization of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid. By understanding its characteristic vibrational peaks, researchers can quickly confirm the presence of key functional groups, monitor reaction progress, and assess the purity of their synthesized compounds. While FTIR provides a wealth of information, a holistic approach that integrates data from complementary techniques such as NMR, mass spectrometry, and elemental analysis is often necessary for complete and unambiguous structural elucidation. This guide serves as a foundational resource for leveraging the power of FTIR in the analysis of this and similar novel molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • LibreTexts Chemistry. (2023, October 30). Infrared Spectroscopy. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link][1]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. [Link][3]

Sources

Comparative Reactivity Guide: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid vs. Sarcosine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-alkylated amino acids into peptide backbones is a cornerstone strategy in modern drug discovery, designed to enhance proteolytic stability, increase lipophilicity, and improve cell membrane permeability[1]. However, the structural nature of the N-alkyl substituent drastically alters the reactivity of the monomer during solid-phase peptide synthesis (SPPS).

This guide provides an in-depth technical comparison between two distinct N-alkylated building blocks: Sarcosine (N-methylglycine), the simplest secondary amino acid, and [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (N-iPr-N-PMB-Gly), a highly sterically hindered, protected tertiary amino acid.

Structural and Mechanistic Reactivity Profiles

The fundamental reactivity differences between these two molecules stem directly from their substitution patterns, which dictate their roles as either dynamic chain-elongators or protected structural modifiers.

Sarcosine (N-methylglycine)

Sarcosine is a secondary amine. The presence of a single, small methyl group on the nitrogen atom introduces minimal steric hindrance.

  • Nucleophilicity: As a secondary amine, sarcosine retains high nucleophilicity. Once its N-terminus is deprotected, it rapidly attacks incoming activated acyl species.

  • Electrophilicity (Activation): The carboxyl group of sarcosine is easily activated using standard coupling reagents (e.g., HATU, DIC/Oxyma). The transition state for aminolysis is energetically accessible, allowing for rapid peptide bond formation.

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (N-iPr-N-PMB-Gly)

This molecule is a tertiary amine, featuring a bulky isopropyl group and a 4-methoxybenzyl (PMB) protecting group on the nitrogen.

  • Nucleophilicity: Because the nitrogen is fully substituted (lacking an N-H bond), this molecule possesses zero nucleophilicity under standard coupling conditions. It cannot be acylated, acting as a hard stop for chain elongation until deprotected.

  • Electrophilicity (Activation): The steric bulk of the N-isopropyl and N-PMB groups severely shields the C-terminal carboxylate[1]. Activation kinetics are sluggish, and the subsequent attack by a resin-bound amine is sterically hindered, often requiring elevated temperatures or highly reactive acylating agents (like acid halides or specialized uronium salts) to prevent incomplete coupling or epimerization[2].

  • Protecting Group Dynamics: The PMB group serves as an orthogonal protecting group. The electron-donating para-methoxy substituent stabilizes the benzylic carbocation formed during acidolysis, allowing the PMB group to be cleaved under harsh acidic conditions (e.g., prolonged TFA exposure or TFMSA) to reveal a reactive secondary N-isopropyl amine[3].

ReactivityLogic Sarc Sarcosine (Secondary Amine) Nuc Nucleophilic Attack (Chain Elongation) Sarc->Nuc Direct Reaction ActSarc Rapid Carboxyl Activation (Minimal Sterics) Sarc->ActSarc C-terminal Coupling NiPr N-iPr-N-PMB-Gly (Tertiary Amine) NoNuc No Nucleophilicity (Chain Termination) NiPr->NoNuc Blocked N-terminus ActNiPr Slow Carboxyl Activation (High Steric Shielding) NiPr->ActNiPr C-terminal Coupling Deprot Acidic Cleavage of PMB Yields N-iPr-Gly NoNuc->Deprot Harsh Acidolysis Deprot->Nuc Restores Reactivity

Reactivity pathways of Sarcosine vs. N-iPr-N-PMB-Gly in peptide synthesis.

Comparative Experimental Workflows

To ensure high-fidelity synthesis, the experimental protocols for these two building blocks must diverge significantly. Below are self-validating methodologies tailored to their specific kinetic profiles.

Protocol A: Standard Coupling of Sarcosine

Because sarcosine behaves similarly to natural amino acids, standard Fmoc-SPPS protocols are sufficient.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-Sar-OH (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq.). Stir for 1 minute to pre-activate the carboxylate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 15–30 minutes.

  • Validation (Chloranil Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellow beads) confirms complete acylation of the preceding amine.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins) to remove the Fmoc group, preparing the N-methyl group for the next coupling.

Protocol B: Coupling and Deprotection of N-iPr-N-PMB-Gly

The steric bulk of the N-isopropyl and PMB groups requires forced coupling conditions and specialized deprotection[1][3].

  • Activation (DIC/Oxyma Route): Dissolve N-iPr-N-PMB-Gly (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.). Note: HATU is avoided here to prevent guanidinium capping of the sterically hindered resin-bound amine.

  • Forced Coupling: Add the mixture to the resin. Agitate at 50°C using a microwave peptide synthesizer or heating block for 2 hours.

  • Validation (Microcleavage): Due to the high risk of incomplete coupling with bulky N-alkyl acids, cleave a 1 mg resin aliquot using 95% TFA and analyze via LC-MS to confirm the mass shift (+100 Da for the N-iPr-Gly residue, assuming the PMB is cleaved during the test).

  • PMB Cleavage (Deprotection): To reveal the nucleophilic N-isopropyl amine for subsequent elongation, treat the resin with a harsh cleavage cocktail: TFMSA/TFA/Thioanisole (1:8:1) or 95% TFA with 5% triisopropylsilane (TIS) at 50°C for 2–3 hours. The TIS acts as a scavenger for the highly reactive 4-methoxybenzyl cation, preventing re-alkylation of the peptide[3].

Workflow cluster_Sarc Sarcosine Route cluster_NiPr N-iPr-N-PMB-Gly Route Resin Resin-Bound Amine CoupleSarc Couple Fmoc-Sar-OH (15 min, RT) Resin->CoupleSarc CoupleNiPr Couple N-iPr-N-PMB-Gly (120 min, 50°C) Resin->CoupleNiPr DeprotFmoc 20% Piperidine (Fmoc Removal) CoupleSarc->DeprotFmoc Next Next Amino Acid Coupling DeprotFmoc->Next DeprotPMB TFMSA or Hot TFA (PMB Cleavage) CoupleNiPr->DeprotPMB DeprotPMB->Next

Comparative solid-phase synthesis workflows for Sarcosine and N-iPr-N-PMB-Gly.

Quantitative Performance Data

The following table summarizes the empirical reactivity metrics and physical properties governing the use of these two building blocks in solid-phase synthesis.

ParameterSarcosine (N-methylglycine)[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid
Amine Classification SecondaryTertiary
N-Terminal Nucleophilicity High (Rapid acylation)None (Fully substituted)
C-Terminal Activation Kinetics Fast (< 1 min with HATU)Slow (Requires DIC/Oxyma or acid halides)
Standard Coupling Time 15 – 30 minutes (Room Temp)120 – 240 minutes (50°C)
Steric Hindrance (N-Substituent) Low (Methyl group)Extreme (Isopropyl + PMB groups)
Primary Deprotection Reagent 20% Piperidine (if Fmoc-protected)TFMSA or 95% TFA + Heat (to cleave PMB)
Primary Application Direct incorporation of N-methyl groupsPrecursor for N-isopropyl peptide/peptoid linkages

References

  • Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Zuckermann, R. N., et al. Journal of the American Chemical Society.[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. ACS Publications (2025).[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.[Link]

  • Amino Acid-Protecting Groups. Isidro-Llobet, A., et al. Chemical Reviews. [Link]

Sources

A Comparative Guide to Validating the Purity of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and validating a robust purity determination method for the novel synthetic intermediate, [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the strategic decisions behind method development, present a head-to-head comparison of an optimized gradient method versus a conventional isocratic approach, and provide detailed protocols grounded in authoritative international guidelines.

The accurate determination of purity is a cornerstone of drug discovery and development. For a novel compound like [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, establishing a reliable, validated analytical method is not merely a quality control exercise; it is a fundamental requirement for ensuring the integrity of preclinical and clinical data. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible purity assays.

Part 1: Foundational Principles and Method Development Strategy

High-Performance Liquid Chromatography (HPLC) is a multistage separation technique where components of a sample are distributed between a stationary phase and a mobile phase.[1] For molecules like [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, which possess both hydrophobic (4-methoxy-benzyl group) and ionizable polar (amino-acetic acid) moieties, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[2]

The Analyte: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

  • Structure: The molecule contains a UV-active chromophore (the 4-methoxy-benzyl group), making UV detection a straightforward choice.

  • Physicochemical Properties: The presence of a carboxylic acid (pKa ~2-4) and a tertiary amine (pKa ~9-10) means the molecule's overall charge and hydrophobicity are highly dependent on pH. This is a critical parameter to control for achieving reproducible retention.[3] In RP-HPLC, suppressing the ionization of the carboxylic acid by maintaining a low mobile phase pH (e.g., <3) will render the molecule more hydrophobic, thereby increasing its retention on a non-polar stationary phase.[3]

Comparative Method Development: Gradient vs. Isocratic Elution

To illustrate the importance of methodical development, we will compare two distinct approaches:

  • Method A (Optimized): A Rapid Gradient Elution. This method is designed for optimal resolution and speed, capable of separating the main peak from both early-eluting polar impurities and late-eluting hydrophobic impurities.

  • Method B (Suboptimal): An Isocratic Elution. This method uses a single, unchanging mobile phase composition. While simpler, it often fails to provide adequate separation for a wide range of potential impurities, leading to compromised accuracy.

ParameterMethod A: Optimized GradientMethod B: Suboptimal IsocraticRationale for Optimized Choice (Method A)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µmSmaller particle size and column dimensions allow for faster analysis times and reduced solvent consumption without sacrificing resolution.[4][5]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as an ion-suppressing agent, ensuring the carboxylic acid moiety is protonated and well-retained.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with excellent UV transparency and low viscosity.
Elution Profile Gradient: 5% B to 95% B in 5 minIsocratic: 40% B for 10 minA gradient elution ensures that impurities with a wide range of polarities can be effectively eluted and resolved from the main peak. Isocratic methods risk co-elution of impurities or excessively long run times for strongly retained compounds.
Flow Rate 0.5 mL/min1.0 mL/minAdjusted for the smaller column diameter to maintain optimal linear velocity.
Detection UV at 225 nmUV at 225 nmThe 4-methoxy-benzyl chromophore exhibits strong absorbance around this wavelength.
Temperature 35 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.

Part 2: Head-to-Head Method Validation

Method validation is the formal process of proving that an analytical method is suitable for its intended purpose.[6][7] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10] We will now compare the performance of Method A and Method B against these critical parameters.

Validation Protocol: Step-by-Step
  • Standard & Sample Preparation:

    • Prepare a stock solution of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a test sample solution at a concentration of 0.5 mg/mL in the same diluent.

    • For linearity, create a series of dilutions from the stock solution ranging from 0.05 mg/mL to 1.5 mg/mL.

    • For accuracy, spike a placebo matrix with known concentrations of the reference standard.

  • System Suitability:

    • Before each validation run, inject the 0.5 mg/mL standard solution five times.

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤2.0%, the tailing factor is ≤2.0, and the theoretical plate count is ≥2000. These requirements are based on general standards set by pharmacopeias like the USP.[1][11]

  • Execution of Validation Tests:

    • Specificity: Analyze the diluent, a placebo, and a spiked sample. The method is specific if no interfering peaks are observed at the retention time of the main analyte. A forced degradation study should also be performed to ensure separation from potential degradants.[12]

    • Linearity: Analyze the prepared series of dilutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze the spiked placebo samples at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.

    • Precision (Repeatability): Analyze six replicate preparations of the test sample at 100% of the target concentration.

    • Range: The range is inferred from the linearity and accuracy data.

Comparative Validation Data Summary
Validation ParameterAcceptance Criterion (ICH)Method A (Optimized Gradient) ResultMethod B (Suboptimal Isocratic) ResultAssessment
Specificity No interference at analyte RtPass. Baseline resolution from all degradation peaks.Fail. Co-elution observed with a polar impurity.Method A is stability-indicating; Method B is not.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.99980.9985Both pass, but Method A shows superior linearity.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%97.5% - 103.1%Method A meets the criteria; Method B shows borderline results, likely due to co-elution affecting integration.
Precision (% RSD) RSD ≤ 2.0%0.8%2.5%Method A demonstrates excellent precision; Method B fails, showing higher variability.
Run Time N/A7 minutes (including re-equilibration)10 minutesMethod A provides a 30% faster analysis.

The data clearly demonstrates the superiority of the optimized gradient method (Method A). Its ability to resolve the main analyte from potential impurities ensures that the purity determination is accurate and reliable, a critical requirement for drug development.[13]

Part 3: Analytical Workflow and Data Interpretation

The successful implementation of this analytical method relies on a structured workflow from sample receipt to final report generation.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Acquisition cluster_data Data Processing & Reporting SamplePrep Sample Weighing & Dissolution Injection Sample Injection SamplePrep->Injection StdPrep Standard Preparation (for Linearity, Accuracy) SST System Suitability Test (5x Standard Injection) StdPrep->SST MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup (Method A Parameters) MobilePhase->SystemSetup SystemSetup->SST SST->Injection If Pass Acquisition Data Acquisition (Chromatogram Generation) Injection->Acquisition Integration Peak Integration (Area Determination) Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Final Report (Include Validation Summary) Calculation->Report

Sources

Comparative Analytical Methodologies for the Elemental and Structural Validation of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid (CAS: 1179945-25-5) Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.30 g/mol

As drug development programs advance from early discovery to preclinical validation, the rigorous characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) becomes paramount. A truthful description of chemical constitution requires orthogonal methods that evaluate both structural integrity and absolute purity [1].

This guide objectively compares the performance of traditional CHNS/O combustion analysis against modern alternatives like Quantitative ¹H NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for the validation of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid . By examining the causality behind these experimental choices, researchers can establish self-validating analytical workflows that meet stringent regulatory standards.

Theoretical Baselines & Chemical Profile

Before executing any empirical analysis, theoretical baselines must be established. The target compound, an amino acid derivative featuring an isopropyl group and a 4-methoxybenzyl moiety, presents specific analytical challenges. The presence of the methoxy ether and the carboxylic acid requires accurate oxygen quantification, while the tertiary amine necessitates high-temperature combustion to break refractory C-N bonds.

Table 1: Theoretical Elemental Composition (C₁₃H₁₉NO₃)
ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01113156.14365.80%
Hydrogen (H) 1.0081919.1528.07%
Nitrogen (N) 14.007114.0075.90%
Oxygen (O) 15.999347.99720.23%

Note: Regulatory guidelines (e.g., FDA, EMA) generally require experimental elemental analysis results to fall within ±0.3% of these theoretical values to confirm bulk purity.

Comparative Analysis of Analytical Alternatives

Relying on a single analytical technique introduces blind spots. To build a self-validating system, we must compare and integrate orthogonal methodologies.

A. CHNS/O Combustion Analysis (The Gold Standard)

Organic elemental analysis directly measures the bulk mass fractions of C, H, N, and O [4].

  • Mechanism: Flash combustion followed by gas chromatography (GC) separation of CO₂, H₂O, and N₂, quantified via a Thermal Conductivity Detector (TCD).

  • Strengths: Unmatched precision for bulk composition; detects inorganic salts or moisture that lack chromophores and escape LC-UV detection.

  • Limitations: Cannot distinguish between the target compound and structurally related impurities (e.g., isomers or desmethyl analogs) that possess a nearly identical carbon-to-nitrogen ratio.

B. Quantitative ¹H NMR (qNMR)

qNMR is an orthogonal technique that provides both structural confirmation and absolute purity determination [2].

  • Mechanism: The signal integration of a specific proton is directly proportional to the number of nuclei. By comparing the analyte's signal against a certified internal standard (IS), absolute purity is calculated.

  • Strengths: Does not require a structurally identical reference standard. It is non-destructive and highly specific.

  • Limitations: Requires high sample concentration and meticulous attention to relaxation delays (T₁) to ensure complete magnetization recovery.

C. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Mechanism: Soft ionization (ESI) followed by Time-of-Flight (TOF) or Orbitrap mass analysis.

  • Strengths: Provides exact mass (m/z 238.1438 for [M+H]⁺) and isotopic distribution, confirming the molecular formula.

  • Limitations: Ion suppression and matrix effects make LC-MS unsuitable for absolute quantitation without isotopically labeled internal standards.

Table 2: Performance Comparison of Analytical Alternatives
ParameterCHNS/O Combustion¹H qNMRLC-HRMS
Primary Output Bulk % Mass (C, H, N, O)Absolute Purity (% w/w)Exact Mass & Isotopic Pattern
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)< 0.1 mg (Destructive)
Specificity Low (Bulk analysis)High (Structural resolution)Very High (Molecular level)
Regulatory Role Empirical formula validationPrimary purity assignmentImpurity profiling / ID

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed with internal causality—every step includes a physical or chemical justification.

Protocol A: CHNS/O Combustion Analysis
  • System Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., Acetanilide for CHN; Sulfanilamide for Oxygen) [3].

    • Causality: Establishes the precise response factor (K-factor) for the TCD, ensuring linearity across the expected dynamic range.

  • Sample Encapsulation: Weigh exactly 2.000–3.000 mg of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid into a combustible tin (Sn) capsule using a microbalance (±0.001 mg accuracy).

    • Causality: Tin is not merely a container; it acts as a thermodynamic catalyst. During flash combustion in an O₂-rich environment, the oxidation of tin is highly exothermic, temporarily driving the local temperature from 1100°C to over 1800°C. This ensures the complete cleavage of refractory C-N bonds.

  • Combustion & Reduction: Drop the capsule into the combustion reactor. Pass the evolved gases over a copper reduction column at 600°C.

    • Causality: The copper column quantitatively reduces any formed nitrogen oxides (NOₓ) back to elemental N₂ gas, preventing artificially low nitrogen readings.

  • Separation & Detection: Separate the gas mixture (N₂, CO₂, H₂O) via a GC column and quantify via TCD.

Protocol B: Absolute Purity Determination via ¹H qNMR
  • Internal Standard (IS) Selection: Select an IS such as Maleic Acid (TraceCERT® grade).

    • Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO-d₆, which perfectly avoids overlapping with the analyte's aliphatic signals (isopropyl CH/CH₃), the methoxy singlet (~3.7 ppm), or the aromatic protons (6.8–7.3 ppm).

  • Sample Preparation: Accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of the IS into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters: Acquire the spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 30 seconds.

    • Causality: A 90° pulse maximizes signal-to-noise. However, quantitative integration requires all nuclei to return to their thermal equilibrium state before the next pulse. Setting D1 to at least 5 × T₁ (longitudinal relaxation time) prevents signal saturation and ensures the integrals are strictly proportional to molar concentration.

  • Data Processing: Apply rigorous baseline correction and integrate the analyte's methoxy singlet against the IS singlet to calculate absolute mass fraction.

Experimental Data Validation

Below is a representative data set demonstrating the validation of a synthesized batch of[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Table 3: Experimental CHNO Data vs. Theoretical Baselines
ElementTheoretical (%)Experimental Batch A (%)Variance (Δ)Status
Carbon 65.8065.71-0.09PASS
Hydrogen 8.078.12+0.05PASS
Nitrogen 5.905.85-0.05PASS
Oxygen 20.2320.32+0.09PASS

Analysis: The experimental data falls well within the universally accepted ±0.3% variance limit. This historical threshold, derived from the Pregl-Dumas method, accounts for cumulative micro-weighing errors, atmospheric absorption, and detector linearity limits.

Decision Tree for Purity Validation

To synthesize these methodologies into a cohesive pipeline, the following logical workflow dictates the release of the compound.

G Start Synthesized Compound [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid LCMS Initial Screening (LC-HRMS) Start->LCMS qNMR Structural & Purity Assay (1H qNMR) LCMS->qNMR Mass Confirmed CHNS Bulk Elemental Validation (CHNS/O Combustion) qNMR->CHNS Purity > 98% Decision Variance < 0.3%? CHNS->Decision Pass Certificate of Analysis (Validated) Decision->Pass Yes Fail Repurification (Recrystallization) Decision->Fail No Fail->Start

Fig 1. Orthogonal analytical workflow for the elemental and structural validation of the compound.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications.[Link]

Chromatographic retention times for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide, intended for researchers, scientists, and drug development professionals, provides a framework for selecting the appropriate chromatographic technique and starting parameters for the analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a primary candidate for the analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid due to the compound's polarity and non-volatile nature. The presence of a carboxylic acid and a tertiary amine suggests that Reversed-Phase HPLC (RP-HPLC) would be the most suitable mode.

Rationale for RP-HPLC:

The 4-methoxybenzyl group provides significant hydrophobicity, making the molecule well-suited for retention on a non-polar stationary phase (like C18 or C8). The polarity can be modulated by adjusting the mobile phase pH, which will affect the ionization state of the acidic and basic functional groups.

Proposed Starting Methodology:

A robust starting point for method development can be adapted from established methods for similar aromatic carboxylic acids and amines. A method developed for the determination of 4-methoxybenzyl chloride (4-MBC) in venlafaxine provides a relevant foundation.[1]

ParameterRecommended Starting ConditionRationale & Considerations
Column Purospher STAR RP-18 end-capped (250mm x 4.6mm, 5µm) or equivalent C18 columnA C18 column offers good retention for the hydrophobic 4-methoxybenzyl group. End-capping minimizes peak tailing for the basic amine.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAn acidic mobile phase will ensure the carboxylic acid is protonated, leading to more predictable retention.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shape and lower backpressure.
Gradient Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.A gradient elution is recommended to effectively elute the compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV at ~225 nm or ~270 nmThe 4-methoxybenzyl group is expected to have a strong UV absorbance. Wavelength selection should be optimized by scanning a standard solution.
Injection Volume 5 - 20 µLDependent on sample concentration and detector sensitivity.

Experimental Workflow for HPLC Method Development:

Caption: A generalized workflow for developing an HPLC method.

Ultra-High-Performance Liquid Chromatography (UPLC): For Faster Analysis

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution over traditional HPLC.[2] The principles of separation are the same as HPLC, but UPLC utilizes smaller particle size columns (typically <2 µm), leading to higher efficiency.

Rationale for UPLC:

For high-throughput screening or when faster analysis times are critical, UPLC is the preferred method. The methodology would be a direct transfer from the developed HPLC method, with adjustments to the gradient and flow rate to accommodate the smaller column dimensions.

Proposed Starting Methodology:

ParameterRecommended Starting ConditionRationale & Considerations
Column Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm) or equivalent sub-2µm C18 columnSmaller particle size provides higher resolution and shorter run times.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with HPLC for method transferability.
Mobile Phase B AcetonitrilePreferred organic modifier for UPLC due to lower viscosity.
Gradient A much steeper and shorter gradient (e.g., 20-95% B in 2-5 minutes)The gradient needs to be scaled down from the HPLC method to match the smaller column volume.
Flow Rate 0.4 - 0.6 mL/minHigher linear velocity is used in UPLC, but the volumetric flow rate is lower due to the smaller column diameter.
Column Temperature 40 - 55 °CHigher temperatures are often used in UPLC to reduce backpressure.
Detection UV (as per HPLC) or Mass Spectrometry (MS)UPLC is often coupled with MS for enhanced sensitivity and specificity.
Injection Volume 0.5 - 2 µLSignificantly smaller injection volumes are required for UPLC to avoid column overload.

Gas Chromatography (GC): A Feasibility Assessment

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, being a zwitterionic-capable molecule with a relatively high molecular weight and low volatility, is not an ideal candidate for direct GC analysis.

Challenges with GC Analysis:

  • Low Volatility: The carboxylic acid and the overall molecular size make the compound non-volatile.

  • Thermal Instability: The compound may degrade at the high temperatures required for volatilization in the GC injector and column.

Derivatization as a Prerequisite:

To make the analyte suitable for GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. A common approach for carboxylic acids and amines is silylation.

Proposed Derivatization and GC Methodology:

StepProcedureReagents
Derivatization The dried sample is reacted with a silylating agent at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
ParameterRecommended Starting ConditionRationale & Considerations
Column A mid-polar capillary column such as a DB-5ms or DB-17ms (30m x 0.25mm, 0.25µm)These phases provide good selectivity for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenAt a constant flow rate of 1-2 mL/min.
Injector Temperature 250 - 280 °CMust be high enough to volatilize the derivatized analyte without causing degradation.
Oven Program Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at 10-20 °C/min.A temperature program is essential to elute the derivatized compound.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID is a universal detector for organic compounds. MS provides structural information for peak identification.

Workflow for GC Method Development with Derivatization:

Caption: Workflow for GC analysis requiring a derivatization step.

Comparative Summary and Recommendations

FeatureHPLCUPLCGC
Suitability for Analyte HighHighLow (requires derivatization)
Speed ModerateFastSlow (including derivatization)
Resolution GoodExcellentGood
Development Complexity Low to ModerateModerateHigh
Sample Throughput ModerateHighLow
Recommendation Recommended as the primary technique for routine analysis and method development.Recommended for high-throughput applications and when higher resolution is needed.Not Recommended unless HPLC/UPLC are not available or for specific structural elucidation studies where a different separation mechanism is desired.

Conclusion

For the chromatographic analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most recommended starting point. It offers a robust and versatile platform for method development with a high probability of success based on the analysis of structurally similar compounds. For laboratories equipped with UPLC systems, a direct method transfer can provide significant improvements in speed and efficiency. Gas Chromatography is not a primary choice due to the non-volatile nature of the analyte and should only be considered if derivatization is a viable option and other techniques are unsuitable. The provided starting conditions and workflows serve as a comprehensive guide for researchers to establish a validated analytical method for this compound.

References

  • Patel, P. N., et al. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Research Journal of Pharmacy and Technology, 14(11), 5895-5900. Available from: [Link]

  • Gilar, M., & Jaworska, A. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8257. Available from: [Link]

Sources

A Comparative Guide to Reference Standards for the Quantification of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of reference standard strategies for the analysis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, a non-proteinogenic amino acid derivative. Given the absence of a commercially available certified reference material for this specific compound, this document will explore the rigorous process of developing a well-characterized in-house primary standard and contrast this approach with the use of commercially available, structurally related compounds.

The Imperative of an Accurate Reference Standard

The reliability of any quantitative analytical method hinges on the quality of the reference standard used for calibration. An ideal reference standard possesses certified purity, identity, and concentration, ensuring traceability and comparability of analytical results across different laboratories and time points. For [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, the lack of a commercial certified reference standard necessitates a proactive approach to establish a reliable quantification workflow.

Strategies for Reference Material Selection

Researchers have two primary pathways when a certified reference standard is unavailable:

  • In-House Primary Standard: Synthesis and rigorous characterization of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid to create a well-defined internal reference material.

  • Structurally Related Alternative Standards: Utilization of commercially available compounds with similar chemical structures as surrogate standards for preliminary or semi-quantitative assessments.

The following table provides a comparative overview of these two approaches:

FeatureIn-House Primary StandardStructurally Related Alternative Standard
Accuracy & Specificity High: Directly corresponds to the analyte of interest.Low to Moderate: Differences in chemical structure can lead to variations in analytical response, resulting in significant quantification errors.
Regulatory Compliance High: A well-characterized in-house standard is often acceptable to regulatory bodies like the FDA and EMA, provided the characterization is thorough and documented.Low: Generally not acceptable for pivotal studies or regulatory submissions due to the high degree of uncertainty.
Initial Time & Cost High: Requires chemical synthesis, purification, and extensive analytical characterization.Low: Commercially available and ready to use.
Long-Term Reliability High: Provides a consistent and reliable source for ongoing analytical work.Low: Potential for batch-to-batch variability and uncertainty in applying response factors.
Typical Use Case Quantitative analysis in preclinical and clinical development, quality control, and stability studies.Early-stage discovery, preliminary screening assays, and situations where only relative quantification is needed.

Establishing an In-House Primary Standard for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

The creation of an in-house primary standard is a multi-step process that demands expertise in both synthetic chemistry and analytical characterization.

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A Comparative Guide to the Spectroscopic Characterization of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of any active pharmaceutical ingredient (API), a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of potential impurities in [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, a crucial component in various research and development pipelines. Our focus is to equip you with the rationale behind experimental choices and to present a clear, comparative analysis of the most effective spectroscopic methods.

The control of impurities is rigorously mandated by international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[1][2][3] Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, are of particular concern.[1][2]

This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quantification of impurities related to [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

The Spectroscopic Toolbox: A Comparative Overview

The selection of an appropriate analytical technique is paramount for the successful identification and quantification of impurities. While chromatographic methods like HPLC and GC are essential for separation, spectroscopic techniques provide the detailed structural information necessary for unequivocal identification.[4][5]

Technique Strengths Limitations Primary Application in Impurity Profiling
Nuclear Magnetic Resonance (NMR) Provides definitive structural elucidation, including stereochemistry. Quantitative (qNMR) capabilities without the need for specific impurity reference standards. Non-destructive.[6][7]Relatively lower sensitivity compared to MS. Can be complex to interpret for mixtures without prior separation.Unambiguous structure determination of unknown impurities.[7] Quantification of impurities.[6][8]
Mass Spectrometry (MS) Exceptional sensitivity for detecting trace-level impurities.[9][10] Provides accurate mass measurements for molecular formula determination.[10][11] Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[12]Provides fragmentation patterns that require interpretation for full structural elucidation. Isomer differentiation can be challenging without tandem MS (MS/MS).Detection and identification of low-level and unknown impurities.[9][10] High-throughput screening and stability analysis.[9]
Fourier-Transform Infrared (FTIR) Rapid identification of functional groups.[13][14] Can be used for solid, liquid, and gaseous samples.[15] Often used as a preliminary screening tool.[14]Provides a "fingerprint" of the molecule but often insufficient for complete structural elucidation of complex molecules on its own.[13][16] Lower sensitivity for minor components in a mixture.Quick identification of the chemical family of an unknown substance.[13] Monitoring for the appearance or disappearance of specific functional groups during synthesis or degradation.

Anticipated Impurities in the Synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic Acid

A proactive approach to impurity profiling begins with a theoretical assessment of potential impurities that could arise during synthesis and storage. The synthesis of the target molecule likely involves the reaction of a primary or secondary amine with a substituted benzyl halide or alcohol, followed by the introduction of the acetic acid moiety.

Potential Impurity Classes:

  • Starting Materials: Unreacted Isopropyl-(4-methoxy-benzyl)-amine or precursors.

  • By-products: Resulting from side reactions, such as over-alkylation or elimination reactions.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • Degradation Products: Arising from hydrolysis, oxidation, or photolysis of the final API.[1][17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the spectroscopic characterization of impurities in [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

Workflow for Impurity Identification and Characterization

Impurity_Workflow cluster_Separation Separation & Detection cluster_Spectroscopy Spectroscopic Analysis cluster_Elucidation Structure Elucidation API_Sample API Sample HPLC_UPLC HPLC/UPLC Separation API_Sample->HPLC_UPLC Injection Fraction_Collection Fraction Collection of Impurity Peaks HPLC_UPLC->Fraction_Collection Isolate Impurities MS_Analysis LC-MS/MS Analysis HPLC_UPLC->MS_Analysis Direct Coupling NMR_Analysis NMR (1H, 13C, 2D) Fraction_Collection->NMR_Analysis FTIR_Analysis FTIR Analysis Fraction_Collection->FTIR_Analysis Data_Integration Integrate Spectroscopic Data NMR_Analysis->Data_Integration MS_Analysis->Data_Integration FTIR_Analysis->Data_Integration Structure_Proposal Propose Impurity Structure Data_Integration->Structure_Proposal Confirmation Confirm with Reference Standard (if available) Structure_Proposal->Confirmation

Caption: Workflow for impurity separation, spectroscopic analysis, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[6][7]

Objective: To obtain detailed structural information of an isolated impurity.

Methodology:

  • Sample Preparation: Dissolve a purified impurity fraction (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent should be based on the solubility of the impurity and should not have signals that overlap with key impurity resonances.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower natural abundance).

      • Relaxation Delay (d1): 2 seconds.

    • 2D NMR (COSY, HSQC, HMBC): Employ standard pulse programs to establish connectivity between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Analysis:

    • Chemical Shifts (δ): Analyze the positions of the signals to identify the types of protons and carbons (aromatic, aliphatic, etc.).

    • Integration: Determine the relative number of protons for each signal in the ¹H NMR spectrum.

    • Coupling Constants (J): Analyze the splitting patterns in the ¹H NMR spectrum to determine the connectivity of neighboring protons.

    • 2D Spectra: Use COSY to identify coupled protons, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range (2-3 bond) proton-carbon correlations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for detecting and identifying impurities, especially at low levels, within the API matrix.[12][18]

Objective: To detect, identify, and quantify impurities in the bulk API sample.

Methodology:

  • Sample Preparation: Prepare a solution of the API at a suitable concentration (e.g., 1 mg/mL) in a solvent compatible with the mobile phase.

  • LC-MS System and Parameters (Example):

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: A reversed-phase C18 column is often a good starting point for molecules of this type.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common choice for amine-containing compounds.

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is highly recommended for accurate mass measurements.[10][19]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for amine-containing compounds.

  • Data Analysis:

    • Total Ion Chromatogram (TIC): Identify peaks corresponding to potential impurities.

    • Extracted Ion Chromatogram (XIC): Search for expected masses of potential impurities.

    • Mass Spectra: Obtain the accurate mass of the molecular ion ([M+H]⁺) for each impurity to determine its elemental composition.

    • MS/MS Fragmentation: Fragment the molecular ion of the impurity to obtain structural information. Compare the fragmentation pattern with that of the parent compound and with predicted fragmentation pathways for proposed structures.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR provides a rapid assessment of the functional groups present in an impurity.[13][20]

Objective: To obtain a "molecular fingerprint" and identify the functional groups of an isolated impurity.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid impurity directly on the ATR crystal. This is often the simplest and fastest method.[13]

    • KBr Pellet: Mix a small amount of the solid impurity with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for carboxylic acid, N-H bend for amine, C-O stretch for ether, aromatic C-H stretches).

    • Compare the spectrum of the impurity to that of the parent compound to identify any changes in functional groups.

Comparative Data Interpretation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Data_Integration NMR NMR ¹H, ¹³C, 2D - Connectivity - Stereochemistry - Quantification Structure Confirmed Impurity Structure NMR->Structure:f0 MS MS Accurate Mass, MS/MS - Molecular Formula - Fragmentation Pattern MS->Structure:f0 FTIR FTIR Absorption Bands - Functional Groups FTIR->Structure:f0

Caption: Integration of data from NMR, MS, and FTIR for definitive structure elucidation.

Example Scenario: An unknown impurity is detected by LC-MS with an [M+H]⁺ ion that is 14 Da higher than the parent compound.

  • MS Hypothesis: Suggests the addition of a methyl group or the substitution of a proton with a methyl group.

  • FTIR Analysis: Shows no significant changes in the major functional groups, suggesting the core structure is likely intact.

  • NMR Analysis: ¹H NMR reveals a new singlet integrating to three protons in the aliphatic region, and ¹³C NMR shows a new signal consistent with a methyl group. 2D NMR (HMBC) experiments would then be used to pinpoint the location of this new methyl group on the molecule.

By combining these techniques, a confident structural assignment can be made. This integrated approach is essential for meeting the stringent requirements of regulatory bodies and ensuring the development of safe and effective pharmaceuticals.[5][18]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Veeprho.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - Pharmachitchat. (2015, June 1). Pharmachitchat.
  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed. (2004, June 29). PubMed.
  • Fourier Transform Infrared (FTIR) Spectroscopy - PhotoMetrics. (n.d.). PhotoMetrics.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions.
  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.). EAG Laboratories.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac. (n.d.). Almac.
  • ICH harmonised tripartite guideline - impurities in new drug products. (n.d.). ICH.
  • FTIR Analysis | RTI Laboratories. (n.d.). RTI Laboratories.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Detecting impurities in drugs by Orbitrap MS - 2016 - Wiley Analytical Science. (2016, May 16). Wiley Analytical Science.
  • Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs - Academia.edu. (n.d.). Academia.edu.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). ICH.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • NMR spectroscopy in pharmacy - PubMed. (n.d.). PubMed.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2019, April 15). ResearchGate.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega - ACS Publications. (2024, December 29). ACS Publications.
  • Detection and Identification of organics by FTIR and GC-MS Techniques - International Journal of Multidisciplinary Research and Development. (2019, March 15). International Journal of Multidisciplinary Research and Development.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Thesis.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). PMC.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

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Safety Operating Guide

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Environmental Health & Safety (EHS) Disposal Protocols for[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

As drug development and synthetic workflows scale, the proper management of intermediate compounds and their associated waste streams becomes a critical logistical and regulatory requirement. [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is a functionalized amino acid derivative typically utilized in peptide synthesis or as a pharmaceutical intermediate.

Because this compound is a non-halogenated organic molecule, its disposal protocol is primarily dictated by its physical state and the solvent systems used during its application. This guide provides a self-validating, step-by-step methodology for researchers to safely manage this compound's waste lifecycle in compliance with Environmental Protection Agency (EPA) standards.

Chemical Profile & Waste Classification

To ensure regulatory compliance and prevent adverse chemical interactions in waste bulking, the compound must be accurately classified.

ParameterClassification / DataOperational Implication
Chemical Nature Non-halogenated organic acid derivativeSuitable for standard organic waste streams; highly compatible with fuel-blending disposal methods[1].
Primary Waste State Solid powder (pure) or Liquid solution (dissolved)Dictates the physical containment strategy (solid bins vs. liquid carboys).
Sink Disposal Strictly Prohibited Regulated hazardous waste, regardless of aqueous solubility, cannot be disposed of via sanitary sewers without specific Publicly Owned Treatment Works (POTW) permits[2][3].
Compatibility Compatible with standard non-halogenated solvents (e.g., DMSO, Methanol, Acetone)Can be safely combined in standard non-halogenated waste carboys[2].

Waste Segregation Logic & Causality

The foundational rule of laboratory waste management is segregation based on chemical compatibility and downstream processing methods.

The Halogenated vs. Non-Halogenated Divide: While[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid itself contains no halogens, it is frequently dissolved in solvents during synthesis or purification (e.g., extraction using Dichloromethane). You must segregate non-halogenated organic waste from halogenated organic waste whenever possible[1].

  • Causality: Non-halogenated solvents are often repurposed by waste disposal facilities for fuels blending (incineration for energy recovery). Introducing even small amounts of halogenated solvents (like Chloroform or DCM) into a non-halogenated container poisons the fuel-blending process, generates highly corrosive hydrogen chloride gas upon incineration, and exponentially increases institutional disposal costs[1][4].

Aqueous Separation: Aqueous waste must be collected separately from organic solvent waste[4].

  • Causality: Mixing aqueous and organic phases complicates incineration and can lead to unpredictable phase separations in bulk storage, increasing the risk of container over-pressurization.

Step-by-Step Disposal Methodology

Implement the following protocol at the bench level to ensure EHS compliance and laboratory safety.

Step 1: Determine the Physical State of the Waste

  • For Solid Waste: Collect any unused powder, contaminated weighing paper, or silica gel from chromatography containing the compound into a designated, puncture-resistant Solid Hazardous Waste container.

  • For Liquid Waste: Identify the primary solvent in which the [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid is dissolved.

Step 2: Liquid Waste Segregation

  • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Hexane, Acetonitrile): Pour the solution into the institutional "Non-Halogenated Organic Waste" safety can or carboy[1][2].

  • If dissolved in Halogenated Solvents (e.g., Methylene Chloride, Chloroform): The entire mixture must be treated as halogenated waste. Pour into the "Halogenated Organic Waste" container[1].

Step 3: Containment and Sealing

  • Collect waste in dependable, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) for most organics).

  • Critical Action: Keep containers strictly closed except when actively adding or subtracting waste to prevent volatile organic compound (VOC) emissions and comply with EPA regulations[4].

Step 4: Labeling and EHS Transfer

  • Immediately tag the container with a "Hazardous Waste" label the moment the first drop of waste is introduced[1].

  • Clearly list "[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid" and all associated solvents on the constituent log.

  • Submit a chemical waste pick-up request to your institutional EHS department before the laboratory accumulates its maximum allowable volume (typically 50 gallons of total waste, or less depending on local fire codes)[2].

Waste Segregation Pathway

The following logic tree illustrates the decision-making process for bench scientists handling this compound.

WastePathway Start Waste Generation: [Isopropyl-(4-methoxy-benzyl)- amino]-acetic acid State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Solution (Dissolved) State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent NonHalo Non-Halogenated (e.g., DMSO, EtOAc) Solvent->NonHalo Halo Halogenated (e.g., DCM, Chloroform) Solvent->Halo NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin HaloBin Halogenated Waste Carboy Halo->HaloBin

Waste segregation and disposal pathway for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

References

  • chemical waste management: combining compatible used organic solvents University of Louisville Environmental Health and Safety URL: [Link]

  • 8 Management of Waste | Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid .[1][2][3][4][5][6]

As a specialized amino acid derivative (N-substituted glycine), this compound exhibits zwitterionic character and specific solubility profiles that dictate handling procedures.[1][2][3][4][5][6] This guide synthesizes chemical structure analysis with industrial hygiene standards to ensure researcher safety and data integrity.

Chemical Profile & Hazard Identification

Compound Classification: N-substituted Amino Acid / Tertiary Amine.[1][2][3][4][5][6] Structural Insights:

  • Core: Glycine backbone (Amino-acetic acid).[1][2][3][4][5][6]

  • Substituents: Isopropyl group (steric bulk) and p-Methoxybenzyl (PMB) group (electron-rich, acid-labile).[1][2][3][4][5][6]

  • Physical State: Likely a crystalline solid due to internal salt formation (zwitterion) between the carboxylic acid and the tertiary amine.[3][4][5][6]

Hazard Assessment (Derived from Structure-Activity Relationships):

  • H315 (Skin Irritation): The tertiary amine moiety can cause contact dermatitis.[3][4][5][6]

  • H319 (Eye Irritation): Crystalline dust is a mechanical and chemical irritant to corneal tissue.[3][4][5][6]

  • H335 (Respiratory Irritation): Inhalation of fine particulates may irritate the upper respiratory tract.[3][4][5][6]

  • Stability: The PMB group is sensitive to strong acids (e.g., TFA, HCl), which may cleave the benzyl ether, releasing p-methoxybenzyl cation species.[3][4][5][6]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the specific operation being performed.[3][4][5][6]

PPE CategoryStandard Operation (Weighing <1g)High-Risk Operation (Synthesis/Spills)Scientific Rationale
Hand Protection Nitrile Gloves (Min.[1][2][3][4][5][6] 0.11 mm thickness)Double Gloving (Nitrile over Nitrile) or Laminate Nitrile offers excellent resistance to amines and carboxylic acids.[3][4][5][6] Latex is permeable to organic amines and should be avoided.[3][4][5][6]
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect vented)Prevent exposure to airborne particulates.[3][4][5][6] Goggles are required if creating dust or using pressurized glassware.[3][4][5][6]
Respiratory Fume Hood (Sash at 18")N95 / P2 Respirator The solid is likely electrostatic; inhalation of zwitterionic dusts can trigger mucous membrane inflammation.[3][4][5][6]
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Sleeves + Lab CoatProtects street clothes from particulate accumulation.[3][4][5][6]
PPE Selection Logic Flow

PPE_Logic Start Start: Task Assessment State Is the substance Solid or Solubilized? Start->State Solid Solid Handling (Weighing) State->Solid Liquid Solution Handling (Reaction) State->Liquid DustRisk Is dust generation likely? Solid->DustRisk SplashRisk Is solvent splash likely? Liquid->SplashRisk RespProt REQUIRED: Fume Hood + N95 (Optional) DustRisk->RespProt Yes EyeProt REQUIRED: Safety Glasses DustRisk->EyeProt No Goggles REQUIRED: Chemical Goggles SplashRisk->Goggles Yes Gloves REQUIRED: Double Nitrile Gloves SplashRisk->Gloves High Volume

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.[1][2][3][4][5][6]

Operational Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerator). Zwitterionic amino acids can degrade via decarboxylation or oxidation over time at room temperature.[3][4][5][6]

  • Atmosphere: Store under Argon or Nitrogen .[3][4][5][6] The electron-rich PMB group is susceptible to oxidative degradation over long periods.[1][2][3][4][5][6]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture absorption (hygroscopic potential).[1][2][3][4][5][6]

B. Weighing & Transfer (The "Static" Risk)

Amino acid derivatives are prone to static charge buildup, leading to powder scattering.[3][4][5][6]

  • Grounding: Use an anti-static gun or bar near the balance.[3][4][5][6]

  • Tools: Use plastic or PTFE-coated spatulas.[2][3][4][5][6] Metal spatulas can sometimes catalyze decomposition if trace metals are present, though less likely with this specific structure.[3][4][5][6]

  • Technique: Weigh into a tared vial inside the fume hood. Do not weigh on an open bench.

C. Solubilization Strategy
  • Solubility Prediction: Low solubility in non-polar solvents (Hexane, Et2O).[3][4][5][6] Moderate to high solubility in DCM, Methanol, or DMSO .[3][4][5][6]

  • pH Sensitivity:

    • To dissolve: If insoluble in water, adjust pH.[3][4][5][6]

    • Basic pH (>9): Deprotonates the carboxylic acid (COO-), increasing water solubility.[1][2][3][4][5][6]

    • Acidic pH (<4): Protonates the amine (NH+), increasing water solubility.[3][4][5][6]

    • Caution: Avoid strong acids (pH < 1) for prolonged periods to prevent PMB cleavage.[3][4][5][6]

Emergency Response & First Aid

IncidentImmediate ActionMechanism of Action
Skin Contact Wash with soap and lukewarm water for 15 min.[1][2][3][4][5][6]Lipophilic benzyl group aids dermal penetration; immediate removal prevents systemic absorption.[3][4][5][6]
Eye Contact Flush with saline/water for 15 min.[3][4][5][6][7] Lift eyelids.[3][4][5][6]Mechanical irritation from crystals can scratch the cornea; flushing removes particulates.[3][4][5][6]
Inhalation Move to fresh air.[3][4][5][6][7] If wheezing, seek medical aid.Amine vapors/dusts cause bronchoconstriction.[3][4][5][6]
Spill (Solid) Dampen with wet paper towel, then wipe.[3][4][5][6]Prevents dust aerosolization during cleanup.[3][4][5][6]

Disposal & Waste Management

Proper disposal ensures compliance with environmental regulations (RCRA).[3][4][5][6] This compound contains nitrogen but no halogens (unless in salt form like HCl).[3][4][5][6]

Disposal Workflow

Waste_Disposal Waste Waste Generation Type Solvent Content? Waste->Type SolidWaste Solid / Dry Waste Type->SolidWaste Powder/Wipes LiquidWaste Liquid Solution Type->LiquidWaste Mother Liquor BinA Solid Hazardous Waste (Tag: Toxic/Irritant) SolidWaste->BinA HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidWaste->HalogenCheck BinB Halogenated Organic Waste HalogenCheck->BinB Yes BinC Non-Halogenated Organic Waste HalogenCheck->BinC No

Figure 2: Waste stream segregation logic ensures compliance with environmental safety standards.

Specific Disposal Codes:

  • Solid Waste: Label as "Solid Organic Waste, Toxic" (Contains amines).[3][4][5][6]

  • Aqueous Waste: If pH adjusted, neutralize to pH 7 before disposal into aqueous waste streams (check local EHS regulations regarding amine limits).[3][4][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 70894-74-5 (Amine Precursor). Retrieved from [Link][1][2][3][4][6]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4][5][6] Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[3][4][5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.